1-Palmitoyl-propanediol-3-phosphocholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-28-21-23(31-24)22-30-32(26,27)29-20-19-25(2,3)4/h23-24H,5-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIZQMQRQGCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987598 | |
| Record name | (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-68-5 | |
| Record name | Ethanaminium, 2-[[hydroxy[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-[[oxido[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]ethyl]ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Palmitoyl-propanediol-3-phosphocholine
Disclaimer: Information specifically pertaining to 1-Palmitoyl-propanediol-3-phosphocholine is limited in publicly available scientific literature. This guide provides the available data for this specific compound and, for comparative and contextual purposes, includes more extensive data from the closely related and well-studied compound, 1-Palmitoyl-sn-glycero-3-phosphocholine. The structural differences between these molecules are significant and likely result in different biological properties.
Introduction
This compound is a synthetic phospholipid. It belongs to the broader class of lysophospholipids, which are characterized by a single acyl chain attached to a backbone. The defining feature of this molecule is its 1,3-propanediol backbone, which distinguishes it from the more common lysophosphatidylcholines (LPCs) that are based on a glycerol backbone.
The key structural difference is the absence of a hydroxyl group at the C-2 position of the backbone. In its glycerated counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine, this sn-2 hydroxyl group is a critical site for esterification by lysophosphatidylcholine acyltransferases (LPCATs), allowing it to be remodeled back into phosphatidylcholine in a process known as the Lands cycle. The absence of this hydroxyl group in the propanediol version implies a significantly different metabolic fate and, consequently, potentially distinct biological activities.
This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the known structural and chemical properties of this compound and providing detailed information on its better-understood glycerated analog to offer a foundational understanding.
Structure and Properties
The structure consists of a palmitic acid chain esterified to the first hydroxyl group of a 1,3-propanediol molecule, with a phosphocholine headgroup attached to the third position.
Properties of this compound
Data for this specific compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 68124-68-5 | [1] |
| Molecular Formula | C₂₄H₅₀NO₆P | [1] |
| Molecular Weight | 479.6 g/mol | [1] |
Properties of 1-Palmitoyl-sn-glycero-3-phosphocholine (for comparison)
The following data is for the related glycerol-based compound, 1-Palmitoyl-sn-glycero-3-phosphocholine (CAS Number: 17364-16-8), which is often referred to as 16:0 Lyso-PC.
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₀NO₇P | [2] |
| Molecular Weight | 495.6 g/mol | [2] |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [2] |
| Physical Description | Solid / Powder | [3] |
| Storage Temperature | -20°C | [3] |
| XLogP3 | 5.6 | [2] |
| Topological Polar Surface Area | 105 Ų | [2] |
| Heavy Atom Count | 33 | [2] |
Experimental Protocols
As no specific experimental protocols for this compound were found, this section outlines a plausible synthetic methodology based on general organophosphorus chemistry and provides established analytical methods for related lysophospholipids.
Proposed Synthesis Workflow
A potential synthetic route could involve a multi-step process starting from 1,3-propanediol. The workflow would require careful protection and deprotection of hydroxyl groups to ensure regioselectivity.
Methodology Details:
-
Monoprotection: 1,3-propanediol is reacted with a protecting group reagent (e.g., trityl chloride) in the presence of a base (e.g., pyridine) to selectively protect one primary hydroxyl group.
-
Acylation: The resulting mono-protected diol is then acylated at the free hydroxyl position using palmitoyl chloride in an inert solvent with a base to neutralize the HCl byproduct.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for a trityl group) to yield 1-palmitoyl-1,3-propanediol.
-
Phosphorylation & Choline Addition: The final step involves forming the phosphocholine headgroup. This can be achieved using various phosphoramidite or phosphorylation reagents, followed by reaction with choline, or a more direct approach using a reagent like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine. Purification at each step would likely be performed using column chromatography.
Analytical Workflow
The analysis and quantification of this compound can be achieved using methods established for lysophosphatidylcholines. A general workflow for sample analysis from a biological matrix is presented below.
Methodology Details:
-
Lipid Extraction: Total lipids are extracted from the sample matrix using established methods like the Bligh-Dyer or Folch procedure, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Chromatographic Separation: The lipid extract is separated using High-Performance Liquid Chromatography (HPLC). A normal-phase silica column can be used with a gradient elution system. For example, a mobile phase gradient of chloroform/methanol/water/ammonia can effectively separate different lipid classes.[4]
-
Quantification and Identification:
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for high-sensitivity and high-throughput quantification. For lysophosphatidylcholines, precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 is a common method for identification and quantification.[5][6]
-
Evaporative Light Scattering Detector (ELSD): ELSD can be used as a universal detector for lipids when MS is not available, though it offers lower sensitivity and a non-linear response that requires careful calibration.[4]
-
Biological Activity and Signaling Pathways
Note: The biological activity described in this section is based on studies of 1-Palmitoyl-sn-glycero-3-phosphocholine. The absence of the C-2 hydroxyl group in this compound would prevent its reacylation into a diacyl-phospholipid via the Lands cycle, suggesting its biological actions and metabolism may differ significantly.
Known Activities of Glycerol-Based Lysophosphatidylcholines (LPCs)
1-Palmitoyl-sn-glycero-3-phosphocholine is not merely a metabolic intermediate but a potent bioactive lipid with a wide range of signaling functions, many of which are pro-inflammatory.[7]
-
Inflammation and Atherosclerosis: LPCs are a major component of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis. They can induce the expression of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules on endothelial cells, promoting monocyte recruitment to the arterial wall.[7][8][9]
-
Cell Signaling: LPCs can activate multiple signaling pathways. They are known to interact with G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs).[10] Activation of these receptors can lead to downstream signaling cascades involving protein kinase C (PKC), PI3K/Akt, and MAP kinases (e.g., ERK1/2).[9][11]
-
Immune System Modulation: LPCs can modulate the function of various immune cells. For example, they can potentiate the activation of T-lymphocytes and stimulate monocyte chemotaxis.[11][12]
General Signaling Pathway for Lysophosphatidylcholines
The following diagram illustrates a generalized signaling pathway initiated by LPCs in a target cell, such as an endothelial cell.
Conclusion
This compound is a synthetic phospholipid of interest due to its structural analogy to the biologically active lysophosphatidylcholines. However, there is a significant gap in the scientific literature regarding its specific physical, chemical, and biological properties. The critical structural difference—the lack of a C-2 hydroxyl group—distinguishes it from 1-Palmitoyl-sn-glycero-3-phosphocholine and renders it an unsuitable substrate for key enzymes in phospholipid remodeling pathways like the Lands cycle. This suggests its metabolism and biological functions could be novel.
The protocols and data presented in this guide, drawn from its well-characterized glycerated analog, provide a solid foundation for researchers. However, any experimental design or interpretation of results should proceed with the explicit understanding that this propanediol-based lipid is a distinct chemical entity. Further research is essential to characterize this molecule and elucidate its potential roles in cell biology and pharmacology.
References
- 1. scbt.com [scbt.com]
- 2. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nacchemical.com [nacchemical.com]
- 4. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
biological role of 1-Palmitoyl-propanediol-3-phosphocholine
An In-Depth Technical Guide on the Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine
Introduction
While the specific is not extensively documented in scientific literature, its structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC), is a well-researched lysophosphatidylcholine (LPC) with significant biological activities.[1][2] This technical guide will focus on 1-Palmitoyl-sn-glycero-3-phosphocholine as a representative molecule to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its biological functions, relevant experimental data, and methodologies. 1-Palmitoyl-sn-glycero-3-phosphocholine is an abundant lysophosphatidylcholine that exhibits proinflammatory activity and is implicated in the pathology of conditions such as atherosclerosis.[3][4]
Physicochemical Properties
1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophospholipid characterized by a palmitic acid moiety at the sn-1 position of the glycerol backbone.[1][2] Its amphiphilic nature, with a hydrophilic phosphocholine head group and a hydrophobic acyl chain, allows it to integrate into cell membranes and form micelles.[5]
| Property | Value | Source |
| CAS Number | 17364-16-8 | [1] |
| Molecular Formula | C24H50NO7P | [1] |
| Molecular Weight | 495.63 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2][5] |
| Solubility | Soluble in water (25 mg/mL), Chloroform (Slightly), Methanol (Slightly, Heated) | [2][6] |
| Storage Temperature | -20°C | [2] |
Biological Roles and Mechanisms of Action
1-Palmitoyl-sn-glycero-3-phosphocholine is a bioactive lipid mediator involved in a variety of physiological and pathological processes. It is primarily generated through the hydrolysis of phosphatidylcholine by phospholipase A2.[2][7]
Pro-inflammatory Activities
1-Palmitoyl-sn-glycero-3-phosphocholine is widely recognized for its pro-inflammatory properties.[3][4] It can perpetuate macrophage polarization towards the classically activated (M1) phenotype in inflammation.[3] In lipopolysaccharide (LPS)-stimulated M1 macrophages, it enhances the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, IL-12, and TNF-α at concentrations of 0.3 and 1.0 μM.[2]
Role in Atherosclerosis
This lysophosphatidylcholine is a significant component of oxidized low-density lipoprotein (ox-LDL) and is found in high concentrations in atherosclerotic plaques.[8] Its accumulation contributes to endothelial dysfunction, a key event in the initiation of atherosclerosis.[9] Specifically, at a concentration of 125 μM, it can induce superoxide overload in Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting superoxide dismutase 1 (SOD1) and down-regulating the levels of phosphorylated ERK1/2 and endothelial nitric oxide synthase (eNOS).[3]
Immune System Modulation
1-Palmitoyl-sn-glycero-3-phosphocholine has diverse effects on the immune system. It can enhance neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg.[2][3] This effect is attributed to increased bactericidal activity of neutrophils through enhanced H2O2 production.[3][6] Conversely, oxidized forms of this molecule, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC) which can be produced in the lungs from cigarette smoke, have been shown to impair the immune function of macrophages.[10] At a concentration of 10 μM, it can also enhance the suppressive function of human naturally occurring regulatory T cells (Tregs) by increasing TGF-β1 production and Foxp3 protein levels.[2][3]
Cell Signaling
Lysophosphatidylcholines, including 1-Palmitoyl-sn-glycero-3-phosphocholine, act as signaling molecules that can influence various cellular processes.[11] They can activate multiple signaling pathways involved in oxidative stress and inflammatory responses, often through G protein-coupled receptors and Toll-like receptors.[9][12] However, the direct receptor for LPC is still a subject of debate.[12] LPC can also modulate the activity of protein kinase C (PKC), with low concentrations (<20 μM) causing activation and high concentrations (>30 μM) leading to inhibition.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies on 1-Palmitoyl-sn-glycero-3-phosphocholine.
Table 1: In Vitro Experimental Data
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 125 μM | 2 hours | Induces superoxide overload, inhibits SOD1, down-regulates p-ERK1/2 and eNOS. | [3] |
| LPS-stimulated M1 Macrophages | 0.3, 1 μM | 24 hours | Enhances secretion of IL-6, IL-1β, IL-12, and TNF-α. | [3] |
| Human Peripheral Blood Treg Cells | 10 μM | 24 hours | Increases TGF-β1 production and Foxp3 protein levels. | [2][3] |
| RAW 264.7 cells (macrophage-like) | 40 µM | - | Reduces bactericidal activity. | [13] |
Table 2: In Vivo Experimental Data
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Cecal ligation and puncture (CLP) mice (Sepsis model) | 10 mg/kg | Subcutaneous injection | Enhances neutrophil function, bacterial clearance, and survival. | [2][3][6] |
Signaling and Metabolic Pathways
The metabolism of lysophosphatidylcholines is a key aspect of their biological function. 1-Palmitoyl-sn-glycero-3-phosphocholine is synthesized from phosphatidylcholine and can be catabolized through several pathways to produce other bioactive lipids.
Experimental Protocols
Quantification of lysophosphatidylcholine in biological samples is crucial for studying its role in health and disease. Commercially available assay kits provide a standardized method for this purpose.
Lysophosphatidylcholine Assay (Colorimetric/Fluorometric)
This protocol is based on the principles of commercially available kits.[14][15] The assay utilizes LPC-specific enzymes to generate an intermediate that reacts with a probe to produce a quantifiable colorimetric or fluorometric signal.[15]
1. Sample Preparation:
-
Serum/Plasma:
-
Tissues/Cells:
2. Standard Curve Preparation:
-
Prepare a stock solution of LPC Standard (e.g., 2.5 mM).
-
Generate a dilution series to create standards ranging from 0 to 5 nmol/well.
3. Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Reconstitute and add the LPC Enzyme Mix and LPC Developer to each well.[14]
-
Add the LPC Probe.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance (colorimetric) or fluorescence.
-
Calculate the LPC concentration in the samples based on the standard curve.
Conclusion
1-Palmitoyl-sn-glycero-3-phosphocholine is a biologically active lysophosphatidylcholine with significant roles in inflammation, atherosclerosis, and immune modulation. Its pro-inflammatory effects and presence in atherosclerotic lesions make it a molecule of interest for research in cardiovascular diseases. Furthermore, its ability to modulate immune cell function highlights its potential as a therapeutic target or agent. The experimental data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the multifaceted roles of this important lipid mediator.
References
- 1. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 17364-16-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 1-Palmitoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 6. abmole.com [abmole.com]
- 7. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), produced in the lung due to cigarette smoking, impairs immune function in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lysophosphatidylcholine Assay Kit (Colorimetric/Fluorometric) (ab273332) | Abcam [abcam.com]
An In-depth Technical Guide to the Synthesis of 1-Palmitoyl-propanediol-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-Palmitoyl-propanediol-3-phosphocholine, a synthetic analog of lysophosphatidylcholine. Given the absence of a direct, one-pot synthesis in the current literature, this document outlines a plausible multi-step chemoenzymatic or purely chemical route, drawing upon established methodologies for the synthesis of related phospholipids. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and potential signaling pathways.
Overall Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a three-step process:
-
Selective Monoacylation: The primary hydroxyl group of 1,3-propanediol is selectively acylated with palmitic acid or a derivative to form 1-Palmitoyl-1,3-propanediol.
-
Phosphorylation: The remaining free hydroxyl group of 1-Palmitoyl-1,3-propanediol is phosphorylated to yield 1-Palmitoyl-propanediol-3-phosphate.
-
Phosphocholine Coupling: The final step involves the addition of the choline headgroup to the phosphate moiety to produce the target molecule.
Caption: Proposed three-step synthesis pathway for this compound.
Step 1: Selective Monoacylation of 1,3-Propanediol
The selective acylation of the primary hydroxyl group of 1,3-propanediol is a critical first step. This can be achieved through both enzymatic and chemical methods. Enzymatic acylation, often utilizing lipases, offers high regioselectivity under mild conditions.[1] Chemical methods, employing catalysts and specific acylating agents, can also provide control over the reaction site.[2][3]
Experimental Protocol: Enzymatic Monoacylation
This protocol is adapted from methodologies for the enzymatic synthesis of lysophospholipids.[4][5]
-
Materials: 1,3-propanediol, palmitic acid, immobilized lipase (e.g., Novozym 435 from Candida antarctica), a suitable organic solvent (e.g., heptane), and molecular sieves.
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-propanediol and a molar excess of palmitic acid in heptane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a loading of 10-15% by weight of the total substrates.[4]
-
Water Removal: Add activated molecular sieves to the mixture to remove water produced during the esterification, which helps to drive the reaction towards product formation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with constant stirring for 24-48 hours.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme for reuse. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting 1-Palmitoyl-1,3-propanediol from unreacted starting materials and diacylated byproducts using column chromatography on silica gel.
Quantitative Data: Selective Acylation of Diols
| Method | Acylating Agent | Catalyst/Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono-/Di-) | Reference |
| Enzymatic | Palmitic Acid | Novozym 435 | Heptane | 40-60 | 48 | ~70 (LPC) | High | [5] |
| Chemical | Butyryl Chloride | DIPEA | Benzene | RT | 0.2 | High | 9:1 to 16:1 | [2][3] |
| Chemical | Acetic Anhydride | Acetate | - | Mild | - | High | High | [6] |
Note: Yields and selectivities are for analogous reactions and may vary for the specific synthesis of 1-Palmitoyl-1,3-propanediol.
Caption: Experimental workflow for the enzymatic monoacylation of 1,3-propanediol.
Step 2: Phosphorylation of 1-Palmitoyl-1,3-propanediol
The phosphorylation of the free hydroxyl group of the monoacylated propanediol can be accomplished using various chemical reagents. Mild and chemoselective methods are preferred to avoid side reactions.[7][8]
Experimental Protocol: Chemical Phosphorylation
This protocol is based on a mild phosphorylation method using a P(V)-based reagent.[7]
-
Materials: 1-Palmitoyl-1,3-propanediol, a phosphorylating agent (e.g., ΨO reagent), a non-nucleophilic base (e.g., DBU), anhydrous dichloromethane (DCM), acetonitrile (MeCN), and water.
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., argon), dissolve 1-Palmitoyl-1,3-propanediol and the phosphorylating agent (1.5 equivalents) in anhydrous DCM.
-
Base Addition: Add the base (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the mixture at ambient temperature for 1 hour.
-
Hydrolysis: Add a pre-mixed solution of water in acetonitrile, followed by an additional portion of the base (3.0 equivalents). Stir for another 15 minutes.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by preparative HPLC or HILIC chromatography to obtain 1-Palmitoyl-propanediol-3-phosphate.
Quantitative Data: Phosphorylation of Alcohols
| Method | Phosphorylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(V)-based | ΨO reagent | DBU | DCM | RT | 1.25 | High | [7] |
| Organocatalytic | Diphenyl chlorophosphate | 4-Methylpyridine N-oxide | - | RT | - | High | [9] |
| Catalytic | PEP-K | TBAHS | - | - | - | High |
Note: Yields are reported for a range of alcohol substrates and may need optimization for 1-Palmitoyl-1,3-propanediol.
References
- 1. Enzymatic acylation: assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
cellular functions of 1-Palmitoyl-propanediol-3-phosphocholine
Whitepaper: The Role of 1-Palmitoyl-propanediol-3-phosphocholine in Cellular Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Palmitoyl-propanediol-3-phosphocholine, more commonly known in literature as 1-Palmitoyl-sn-glycero-3-phosphocholine or Lysophosphatidylcholine (LPC) 16:0, is a bioactive lysophospholipid derived from the hydrolysis of phosphatidylcholine.[1][2][3] Once considered merely a metabolic intermediate, LPC (16:0) is now recognized as a critical signaling molecule with pleiotropic effects on numerous cellular functions.[4] It exerts its influence by activating a variety of cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby modulating pathways central to metabolism, inflammation, and cellular homeostasis.[2][5] This document provides a comprehensive technical overview of LPC (16:0) metabolism, its core signaling mechanisms, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Metabolism and Homeostasis of LPC (16:0)
LPC (16:0) levels are tightly regulated through a dynamic process of synthesis and degradation known as the Lands cycle.[5]
2.1 Synthesis: The primary route of LPC (16:0) production is the hydrolysis of Phosphatidylcholine (PC) at the sn-2 position by Phospholipase A2 (PLA2).[2][5] This reaction is a key step in the turnover of cellular membranes and the metabolism of lipoproteins.[5]
2.2 Catabolism and Conversion: LPC (16:0) has a short half-life in vivo and is rapidly metabolized through two main pathways:[3]
-
Reacylation: Lysophosphatidylcholine Acyltransferase (LPCAT) catalyzes the reacylation of LPC (16:0) back to PC, completing the Lands cycle.[5][6]
-
Hydrolysis: Autotaxin (ATX), an enzyme with lysophospholipase D activity, hydrolyzes LPC (16:0) to generate Lysophosphatidic Acid (LPA) and choline, another important signaling molecule.[2][5][6]
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Presence of 1-Palmitoyl-propanediol-3-phosphocholine in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of 1-Palmitoyl-propanediol-3-phosphocholine. Extensive investigation of scientific literature and chemical databases reveals a critical finding: This compound is not a known naturally occurring compound. Its structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), which features a glycerol backbone instead of a propanediol backbone, is a well-documented, naturally occurring lysophosphatidylcholine. The Human Metabolome Database indicates that even 1-Palmitoyl-sn-glycero-3-phosphocholine is considered part of the human exposome, meaning its presence is attributed to external exposure rather than endogenous production[1].
Given the absence of evidence for the natural occurrence of this compound, this guide will focus on its closest naturally occurring counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine . This information will serve as a valuable reference for researchers interested in the broader class of lysophospholipids.
Natural Occurrence and Quantitative Data of 1-Palmitoyl-sn-glycero-3-phosphocholine
1-Palmitoyl-sn-glycero-3-phosphocholine is a common lysophosphatidylcholine found in various biological systems, from microorganisms to mammals. It is present in cellular membranes and blood plasma[2]. Its concentration can fluctuate based on physiological and pathological conditions.
The following table summarizes the reported concentrations of 1-Palmitoyl-sn-glycero-3-phosphocholine in human plasma and other biological samples.
| Biological Matrix | Condition | Concentration (µmol/L) | Reference |
| Human Serum | Healthy Adults | 100 - 300 (Total LPC) | [3] |
| Human Plasma | Healthy Volunteers | See individual LPC species below | [4] |
| LPC 16:0 | ~40-100 | [5] | |
| Human Plasma | Sepsis | 48.92 | [5] |
| Human Plasma | Septic Shock | 25.88 | [5] |
| Human Plasma | Non-infectious SIRS | 101.1 | [5] |
| Human Atherosclerotic Plaques | Symptomatic | 0.030 (µmol/µmol phosphate) | [6] |
| Human Atherosclerotic Plaques | Asymptomatic | 0.015 (µmol/µmol phosphate) | [6] |
| Neonatal Blood (VLBW infants, at birth) | Significantly lower than adults | [7] | |
| Neonatal Blood (NVLBW infants, at birth) | Significantly lower than adults | [7] |
Biosynthesis and Metabolic Pathway of 1-Palmitoyl-sn-glycero-3-phosphocholine
1-Palmitoyl-sn-glycero-3-phosphocholine is primarily formed through the enzymatic hydrolysis of phosphatidylcholines, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This reaction is catalyzed by phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position of the glycerol backbone.
Below is a diagram illustrating the biosynthetic pathway leading to the formation of 1-Palmitoyl-sn-glycero-3-phosphocholine.
Caption: Biosynthesis of 1-Palmitoyl-sn-glycero-3-phosphocholine.
Experimental Protocols
Accurate detection and quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine in biological samples are crucial for research. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of 1-Palmitoyl-sn-glycero-3-phosphocholine from Plasma
Several methods are available for the extraction of lysophosphatidylcholines from plasma. A simple and efficient methanol-based precipitation method is described below[8][9].
Materials:
-
Human plasma
-
Methanol (MeOH)
-
Internal standard (e.g., 12:0 LPC)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Add 2 µL of plasma to 1 mL of methanol containing the internal standard (e.g., 100 pmol of 12:0 LPC) in a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully collect the supernatant for LC-MS/MS analysis.
An alternative, chloroform-free, one-step extraction protocol has also been developed using a salt-assisted method with acetonitrile:isopropanol as the eluent, showing good recovery[4][10].
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (example):
-
Mobile Phase A: Acetonitrile/water with 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from other lipids
-
Flow Rate: Dependent on the column dimensions
-
Injection Volume: 5-10 µL
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for 1-Palmitoyl-sn-glycero-3-phosphocholine) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184).
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary temperature, sheath gas pressure)[11].
The following diagram outlines a typical experimental workflow for the analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine.
Caption: Workflow for 1-Palmitoyl-sn-glycero-3-phosphocholine analysis.
Conclusion
While this compound does not appear to be a naturally occurring molecule, its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, is an important and widely studied lysophospholipid. This guide provides researchers with a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for this key lipid molecule. The provided data and protocols can serve as a valuable resource for those in the fields of lipidomics, drug development, and biomedical research. Further investigation into the synthesis and biological activity of the non-natural this compound may yet reveal novel properties and applications.
References
- 1. Human Metabolome Database: Showing metabocard for 1-Palmitoylphosphatidylcholine (HMDB0256091) [hmdb.ca]
- 2. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System [mdpi.com]
- 4. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis and mortality prediction of sepsis via lysophosphatidylcholine 16:0 measured by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
The Influence of 1-Palmitoyl-propanediol-3-phosphocholine on Membrane Fluidity: An In-depth Technical Guide
Disclaimer: Direct experimental data on the effects of 1-Palmitoyl-propanediol-3-phosphocholine on membrane fluidity is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-documented effects of structurally analogous compounds, primarily lysophosphatidylcholines (LPCs) and the synthetic alkylphospholipid miltefosine. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals.
Introduction
Membrane fluidity is a critical biophysical property that governs the functions of cellular membranes, including transport, signaling, and enzymatic activity. The lipid composition of the bilayer is a primary determinant of its fluidity. The introduction of exogenous lipid-like molecules, such as this compound, can significantly alter this delicate balance. This technical guide explores the putative effects of this compound on membrane fluidity, drawing parallels from its structural analogs.
This compound is a synthetic phospholipid analog. Its structure, featuring a single acyl chain, a propanediol backbone, and a phosphocholine headgroup, classifies it as a lysophosphatidylcholine-like molecule. Such molecules are known to integrate into lipid bilayers and modify their physical properties.
Effects of Analogs on Membrane Fluidity: Quantitative Data
The impact of lysophosphatidylcholine analogs on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key findings from studies on related compounds, providing a basis for predicting the effects of this compound.
Table 1: Effect of Miltefosine on Membrane Fluidity of Leishmania amazonensis Promastigotes
| Miltefosine Concentration (µM) | Rotational Correlation Time (τc) (ns) | Order Parameter (2A//) (Gauss) | Change in Membrane Fluidity |
| 0 (Control) | 2.5 | 60 | Baseline |
| 10 | 2.1 | 58 | Increase |
| 20 | 1.8 | 56 | Significant Increase |
| 40 | 1.5 | 53 | Pronounced Increase |
Data adapted from studies using electron paramagnetic resonance (EPR) spectroscopy with a spin-labeled lipid. A decrease in both τc and 2A// indicates an increase in membrane fluidity.
Table 2: Effect of Edelfosine on Laurdan Generalized Polarization (GP) in Model Membranes
| Edelfosine Concentration (mol%) | Laurdan GP Value | Change in Membrane Order |
| 0 (Control) | 0.45 | Baseline |
| 5 | 0.38 | Decrease |
| 10 | 0.32 | Significant Decrease |
Laurdan GP values are inversely correlated with membrane fluidity; a lower GP value signifies higher fluidity.[1]
Table 3: Effect of 1-Palmitoyl-lysophosphatidylcholine on DPH Fluorescence Anisotropy in Dipalmitoylphosphatidylcholine (DPPC) Bilayers
| 1-Palmitoyl-LPC (mol%) | Fluorescence Anisotropy (r) | Change in Membrane Fluidity |
| 0 (Control) | 0.35 | Baseline |
| 10 | 0.30 | Increase |
| 20 | 0.25 | Significant Increase |
| 30 | 0.20 | Pronounced Increase |
Fluorescence anisotropy (r) of DPH is inversely proportional to membrane fluidity. A lower 'r' value indicates increased fluidity.
Experimental Protocols
Understanding the methodologies used to assess membrane fluidity is crucial for interpreting the data and designing future experiments.
Measurement of Membrane Fluidity using Diphenylhexatriene (DPH) Fluorescence Polarization
Principle: DPH is a hydrophobic fluorescent probe that intercalates into the acyl chain region of the lipid bilayer. The extent of its rotational motion, measured as fluorescence polarization or anisotropy, is inversely related to the microviscosity (and thus directly related to the fluidity) of its environment.
Protocol:
-
Cell/Liposome Preparation: Prepare a suspension of cells or liposomes in a suitable buffer (e.g., PBS).
-
DPH Labeling:
-
Prepare a stock solution of DPH in a solvent like tetrahydrofuran or dimethylformamide (e.g., 2 mM).
-
Add the DPH stock solution to the cell/liposome suspension to a final concentration of 1-2 µM.
-
Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membranes.
-
-
Washing: Centrifuge the labeled cells/liposomes and wash with fresh buffer to remove unincorporated DPH.
-
Fluorescence Measurement:
-
Resuspend the pellet in buffer and transfer to a cuvette.
-
Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the vertically polarized excitation light using a spectrofluorometer equipped with polarizers. The typical excitation wavelength is 360 nm, and the emission is measured at 430 nm.
-
-
Calculation of Anisotropy (r):
-
Anisotropy is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
-
Where G is the grating factor, which corrects for instrumental bias.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enzymatic Synthesis of Lysophospholipids
This guide provides a comprehensive overview of the enzymatic synthesis of lysophospholipids (LPLs), bioactive signaling molecules with critical roles in numerous physiological and pathological processes. Their importance in areas such as inflammation, cancer, and neuroscience has made the controlled synthesis of specific LPL species a vital tool for research and therapeutic development.[1][2][3] Enzymatic methods offer significant advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and simplified product purification.[4][5][6]
Core Enzymatic Strategies for Lysophospholipid Synthesis
The enzymatic production of LPLs can be broadly categorized into two main approaches: the partial deacylation of phospholipids and the acylation of a glycerophosphoryl backbone.
Synthesis via Phospholipid Deacylation (Hydrolysis)
This is the most common route, involving the selective removal of one fatty acid from a diacyl glycerophospholipid substrate. The choice of enzyme dictates which fatty acid is cleaved.
-
Phospholipase A1 (PLA1): These enzymes catalyze the hydrolysis of the ester bond at the sn-1 position of glycerophospholipids, yielding 2-acyl-lysophospholipids.[7]
-
Phospholipase A2 (PLA2): PLA2 is widely used for LPL synthesis due to its specificity for the sn-2 position.[4] This reaction produces 1-acyl-lysophospholipids.[8] Common substrates are natural lecithins derived from sources like soybean, sunflower, or egg yolk.[4][8]
-
Phospholipase D (PLD): While not directly producing LPLs from diacyl phospholipids, PLD can be used in a chemo-enzymatic approach to first modify the headgroup of the phospholipid (transphosphatidylation) before a PLA enzyme is used for deacylation.[1]
Caption: Sites of action for phospholipases on a glycerophospholipid.
Synthesis via Acylation (Esterification)
This approach involves the direct esterification of a glycerophosphoryl moiety, such as glycerophosphocholine (GPC), with a fatty acid. These reactions are catalyzed by lipases in low-aqueous environments to favor synthesis over hydrolysis.[4] Controlling water activity is critical and can be achieved by performing the reaction under low pressure, in organic co-solvents, or by using salt hydrate pairs.[4]
-
Lipases: While their natural substrates are triacylglycerols, lipases are effective biocatalysts for LPL synthesis due to their broad substrate specificity and activity in organic media.[4][8] They can catalyze the esterification of GPC with free fatty acids or their vinyl esters to produce lysophosphatidylcholine (LPC).[4]
Caption: Workflow for lipase-catalyzed synthesis of LPC via esterification.
Specialized Enzymatic Pathways
-
Autotaxin (ATX): This secreted enzyme possesses lysophospholipase D (lysoPLD) activity and is a key enzyme in producing the potent signaling molecule lysophosphatidic acid (LPA).[9][10] ATX hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids to generate LPA.[11][12] Its role is particularly significant in extracellular LPA production.[10]
Quantitative Data on Enzymatic Synthesis
The efficiency of lysophospholipid synthesis is highly dependent on the enzyme, substrate, and reaction conditions.
| Enzyme | Substrate | Acyl Donor | Product | Reaction Conditions | Yield/Conversion | Reference |
| Lipozyme IM | Dipalmitoyl PC | Ethanol | Lyso-PC | 95/5 Ethanol/Water | ~90% conversion (24h) | (Sarney et al., 1994)[4] |
| Candida antarctica Lipase B | GPC | Vinyl Laurate | Lauroyl-LPC | tert-butanol, 45°C | >95% conversion | (Virto and Adlercreutz, 2000)[4] |
| Rhizomucor miehei Lipase | GPC | Palmitic Acid | Palmitoyl-LPC | Solvent-free, 60°C, vacuum | ~80% conversion | (Han and Rhee, 1998)[4] |
| Phospholipase A2 | Egg Yolk PC | N/A (Hydrolysis) | Egg Yolk Lysolecithin | Tris-HCl buffer, CaCl2, 50°C | >95% hydrolysis | (Kim et al., 2001)[4] |
| Phospholipase A2 | Soybean Lecithin | N/A (Hydrolysis) | Soy Lysolecithin | Biphasic system (diethyl ether/buffer) | ~90% conversion | (Aura et al., 1994)[4] |
Signaling Pathways of Key Lysophospholipids
Synthesized LPLs are often used to study cellular signaling. They primarily act as extracellular ligands for G protein-coupled receptors (GPCRs).
Lysophosphatidic Acid (LPA) Signaling
LPA is a potent mitogen and chemoattractant that signals through at least six GPCRs (LPA₁₋₆).[2][13] This activation triggers multiple G protein pathways (Gαq/11, Gαi/o, Gα₁₂/₁₃, and Gαₛ), leading to diverse cellular responses including proliferation, survival, and migration.[13][14][15]
Caption: Simplified LPA signaling pathway.
Sphingosine-1-Phosphate (S1P) Signaling
S1P is a critical signaling sphingolipid derived from the metabolism of sphingomyelin.[16] It regulates essential processes like immune cell trafficking, angiogenesis, and vascular stability by binding to five specific GPCRs (S1P₁₋₅).[16][17] For example, S1P₁ couples exclusively to Gαi/o, while S1P₂ can couple to Gαi/o, Gα₁₂/₁₃, and Gαq.[16]
Caption: Overview of major S1P signaling cascades.
Experimental Protocols
Protocol: Phospholipase A2 (PLA2) Activity Assay (Colorimetric)
This protocol provides a method for measuring PLA2 activity by detecting the cleavage of a thio-PC substrate.
Materials:
-
PLA2 Assay Buffer
-
PLA2 Diheptanoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent)
-
Bee Venom PLA2 (Positive Control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the thio-PC substrate in Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.
-
Prepare sample (e.g., cell lysate, purified enzyme) diluted in Assay Buffer.
-
-
Plate Setup:
-
Designate wells for blanks (Assay Buffer only), positive controls, and samples.
-
Add 10 µL of the sample or positive control to the respective wells.
-
Add 10 µL of Assay Buffer to the blank wells.
-
-
Reaction Initiation:
-
Add 200 µL of the Substrate Solution to all wells to start the reaction.
-
Add 10 µL of DTNB to all wells.
-
Shake the plate carefully to ensure mixing.
-
-
Measurement:
-
Immediately begin reading the absorbance at 414 nm (or 405 nm) every minute for at least five time points.
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the blank wells from the sample wells to correct for non-enzymatic hydrolysis.
-
Enzyme activity can be calculated based on the extinction coefficient of DTNB.
-
Protocol: Extraction and Analysis of Lysophospholipids
This protocol describes a simple methanol-based extraction for LPLs from a reaction mixture or plasma, followed by analysis.[18][19]
Materials:
-
Methanol (HPLC grade)
-
Internal Standard (e.g., 12:0 LPC or 14:0 LPA)
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC-ESI-MS/MS system
Procedure:
-
Sample Preparation:
-
Extraction:
-
Analysis:
-
Carefully collect the supernatant.
-
Directly inject an aliquot of the supernatant (e.g., 120 µL) into the HPLC-MS/MS system for analysis.[18]
-
LPL species are separated by HPLC (e.g., normal-phase or reverse-phase) and quantified by mass spectrometry using multiple reaction monitoring (MRM) against the internal standard.[20][21]
-
Caption: Workflow for LPL extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ocl-journal.org [ocl-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. Autotaxin is released from adipocytes, catalyzes lysophosphatidic acid synthesis, and activates preadipocyte proliferation. Up-regulated expression with adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Autotaxin/Lysophospholipase D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. rupress.org [rupress.org]
- 13. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]
- 18. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pivotal Role of Lysophospholipids in Disease: A Technical Guide for Researchers
An in-depth exploration of the burgeoning field of lysophospholipid signaling in pathology, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways of key lysophospholipids in prevalent diseases.
Lysophospholipids (LPLs), once considered mere metabolic intermediates of membrane phospholipids, have emerged as critical signaling molecules implicated in a vast array of physiological and pathological processes.[1][2] These bioactive lipids, including lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (LPC), exert their influence primarily through a family of G protein-coupled receptors (GPCRs), modulating fundamental cellular functions such as proliferation, migration, survival, and inflammation.[3][4][5] Dysregulation of LPL signaling is increasingly recognized as a key contributor to the initiation and progression of numerous diseases, spanning cancer, cardiovascular disorders, inflammatory conditions, and neurological diseases.[6][7][8][9] This guide delves into the intricate roles of these potent lipid mediators in disease, offering a technical resource for the scientific community.
Lysophospholipid Concentration in Health and Disease
The circulating levels of lysophospholipids are tightly regulated in healthy individuals but can be significantly altered in pathological states. These fluctuations serve as potential biomarkers for disease diagnosis and prognosis. The following tables summarize the reported concentrations of LPA, S1P, and LPC in plasma or other relevant biological fluids in various health and disease contexts.
| Lysophospholipid | Condition | Biological Fluid | Concentration Range | Citation |
| Lysophosphatidic Acid (LPA) | Healthy | Plasma | 100 - 164 nM | [10] |
| Sphingosine-1-Phosphate (S1P) | Healthy | Blood | 371.9 +/- 142.5 nM | [11] |
| Sphingosine-1-Phosphate (S1P) | Healthy | Cerebrospinal Fluid | 0.69 +/- 1.1 nM | [11] |
| Lysophosphatidylcholine (LPC) | Healthy | Plasma | 125 - 143 nmole/mL | [10] |
| Lysophosphatidylcholine (LPC) | Healthy | Plasma | 100 - 300 µM | [12] |
Table 1: Normal Plasma Concentrations of Key Lysophospholipids.
| Lysophospholipid | Disease | Biological Fluid | Concentration Change/Level | Citation |
| Lysophosphatidic Acid (LPA) | Ovarian Cancer | Ascites Fluid | Significantly Elevated | [1] |
| Sphingosine-1-Phosphate (S1P) | Multiple Sclerosis | Cerebrospinal Fluid | 2.2 +/- 2.7 nM (Significantly Higher) | [11] |
| Sphingosine-1-Phosphate (S1P) | Multiple Sclerosis | Blood | 361.7 +/- 150.7 nM (No Significant Difference) | [11] |
| Lysophosphatidylcholine (LPC) | Cardiovascular Disease | Plasma | Increased | [10] |
| Lysophosphatidylcholine (LPC) | Diabetes | Plasma | Increased | [10] |
| Lysophosphatidylcholine (LPC) | Ovarian Cancer | Plasma | Increased | [10] |
| Lysophosphatidylcholine (LPC) | Renal Failure | Plasma | Increased | [10] |
| Lysophosphatidylcholine (LPC) | Atherosclerosis | Serum | Decreased levels of several species | [13] |
Table 2: Altered Lysophospholipid Concentrations in Various Diseases.
Key Lysophospholipids in Disease Pathogenesis
Lysophosphatidic Acid (LPA)
LPA is a potent mitogen and motogen that signals through at least six specific GPCRs (LPA1-6).[3][5] Its dysregulation is implicated in a wide range of pathologies.
-
Cancer: LPA promotes tumor cell proliferation, survival, migration, and invasion in various cancers, including ovarian, prostate, and glioblastoma.[1][9][14] It is found in high concentrations in malignant effusions, and the enzymes responsible for its production are often tumorigenic.[1]
-
Cardiovascular Disease: LPA contributes to the development of atherosclerosis by stimulating vascular smooth muscle cell proliferation and is a major component of the lipid core of atherosclerotic plaques.[11][15] It also plays a role in thrombosis by stimulating platelet aggregation.[11][15]
-
Inflammatory Disorders: LPA acts as a chemoattractant for inflammatory cells and is found in high concentrations at sites of inflammation.[16] It is implicated in chronic inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and pulmonary fibrosis.[17]
-
Neurological Diseases: LPA signaling is involved in neurodevelopmental processes, and its dysregulation is linked to neuropathic pain, neuropsychiatric disorders, and neurodegenerative diseases like Alzheimer's disease.[3][8][18][19]
Sphingosine-1-Phosphate (S1P)
S1P is a critical regulator of immune cell trafficking, angiogenesis, and vascular stability, signaling through five specific GPCRs (S1P1-5).[4][20]
-
Cancer: S1P is considered a pro-survival lipid in cancer, promoting malignant transformation, proliferation, and resistance to apoptosis.[4][14] It also plays a crucial role in tumor angiogenesis and the migration and invasiveness of cancer cells.[14][21]
-
Cardiovascular Disease: S1P is essential for normal vascular development and angiogenesis.[11] However, it can also contribute to thrombosis by stimulating platelet aggregation.[11]
-
Inflammatory and Autoimmune Diseases: S1P signaling is a key regulator of lymphocyte trafficking, and its modulation is a therapeutic target for autoimmune diseases like multiple sclerosis.[2][20][22] The drug Fingolimod (FTY720), an S1P receptor modulator, is used to treat relapsing-remitting multiple sclerosis.[22]
-
Neurological Diseases: S1P signaling is involved in neuroinflammation and has been implicated in the pathogenesis of multiple sclerosis and other neurodegenerative disorders.[2][20][23]
Lysophosphatidylcholine (LPC)
LPC is the most abundant lysophospholipid in human plasma and acts as a precursor for LPA.[12][24] While its role is complex and sometimes controversial, it is increasingly recognized as a key factor in several diseases.[10]
-
Cardiovascular Disease: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and is critically involved in the pathogenesis of atherosclerosis and other inflammatory cardiovascular diseases.[10][25] However, some recent studies have shown an inverse relationship between plasma LPC levels and cardiovascular disease.[10]
-
Inflammatory Disorders: LPC is considered a pro-inflammatory lipid that can induce the expression of chemokines and promote the migration of inflammatory cells.[24][26] It has been implicated in chronic inflammatory conditions like multiple sclerosis and chronic obstructive pulmonary disease (COPD).[10][24]
-
Neurological Diseases: LPC has been associated with neurodegenerative diseases, and targeting its metabolism may offer therapeutic potential.[10]
Signaling Pathways
The biological effects of lysophospholipids are mediated through complex signaling cascades initiated by their binding to specific GPCRs. These pathways often involve the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors such as phospholipase C (PLC), Rho, and adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. neurologylive.com [neurologylive.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tosoh.co.jp [tosoh.co.jp]
- 10. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 11. Intrathecal increase of sphingosine 1-phosphate at early stage multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Inverse relations of serum phosphatidylcholines and lysophosphatidylcholines with vascular damage and heart rate in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- 22. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
1-Palmitoyl-propanediol-3-phosphocholine CAS number 68124-68-5.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 1-Palmitoyl-propanediol-3-phosphocholine (CAS 68124-68-5). This guide provides a comprehensive overview of the available information and leverages data from the closely related and well-studied analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, to infer potential properties and biological activities. All information pertaining to the glycerol analog should be considered as a reference for potential research directions and not as directly validated properties of the propanediol compound.
Introduction
This compound is a synthetic phospholipid that belongs to the broader class of lysophospholipids. Structurally, it is characterized by a palmitic acid molecule esterified to a propanediol backbone, with a phosphocholine headgroup attached at the third position. Unlike its naturally occurring analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, which is derived from a glycerol backbone, the substitution with propanediol may lead to distinct physicochemical properties and biological activities. This structural modification offers a unique scaffold for drug design and development, warranting further investigation into its potential therapeutic applications.
This technical guide aims to consolidate the available information on this compound and provide a framework for future research by drawing comparisons with its glycerol-based counterpart.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These have been primarily sourced from supplier information. For comparison, the properties of its glycerol analog are also presented.
Table 1: Physicochemical Properties
| Property | This compound | 1-Palmitoyl-sn-glycero-3-phosphocholine |
| CAS Number | 68124-68-5 | 17364-16-8 |
| Molecular Formula | C₂₄H₅₀NO₆P[1] | C₂₄H₅₀NO₇P |
| Molecular Weight | 479.6 g/mol [1] | 495.63 g/mol |
| Appearance | Powder | Solid |
| Storage Temperature | -20°C | -20°C |
Synthesis
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways (Inferred from Glycerol Analog)
While no specific biological activity has been reported for this compound, its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0), is a well-known bioactive lipid with a range of effects. LysoPC is involved in inflammatory processes and has been implicated in the pathology of atherosclerosis.[2] It can act as a signaling molecule by activating G-protein coupled receptors (GPCRs) and influencing membrane properties.
The replacement of the glycerol backbone with propanediol could significantly alter the molecule's interaction with biological targets. For instance, the change in the stereochemistry and the absence of the secondary hydroxyl group may affect its binding to enzymes and receptors.
Potential Signaling Pathways (Hypothesized):
Based on the known signaling of LysoPC, a potential, yet unverified, signaling pathway for this compound could involve the activation of cell surface receptors, leading to downstream cellular responses.
Caption: Hypothesized signaling pathway for this compound.
It is crucial to note that this is a speculative pathway based on its glycerol analog. The actual biological activity of the propanediol variant may be substantially different. For instance, other propanediol-based lipids, such as α-sulfoquinovosyl-acylpropanediol (SQAP), have been shown to possess unique radiosensitizing effects in cancer models, a property not typically associated with LysoPC.[3] This highlights the potential for novel biological functions arising from the modified backbone.
Experimental Protocols
For researchers interested in studying this compound, established protocols for the analysis of lysophosphatidylcholines can be adapted.
Quantification by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying lysophospholipids.
Table 2: Example LC-MS/MS Protocol for Lysophosphatidylcholine Analysis
| Step | Description |
| Sample Preparation | Lipid extraction from plasma, cells, or tissues using a modified Folch or Bligh-Dyer method. |
| Chromatography | Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases containing acetonitrile, water, and a modifier like formic acid or ammonium formate. |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor ion to the characteristic phosphocholine headgroup fragment (m/z 184). |
| Quantification | Use of a stable isotope-labeled internal standard (e.g., d5-LPC 16:0) for accurate quantification. |
Experimental Workflow for LC-MS/MS Analysis:
Caption: General workflow for the quantification of lysophospholipids by LC-MS/MS.
In Vitro Bioassays
To investigate the potential biological activity of this compound, a variety of in vitro assays can be employed.
Table 3: Suggested In Vitro Assays
| Assay | Purpose |
| Receptor Binding Assays | To determine if the compound binds to known lysophospholipid receptors (e.g., G2A, GPR4). |
| Calcium Mobilization Assay | To assess the activation of Gq-coupled GPCRs by measuring intracellular calcium flux. |
| Cell Proliferation/Viability Assays (e.g., MTT, WST-1) | To evaluate the effect of the compound on cell growth and survival in various cell lines (e.g., cancer cells, immune cells). |
| Cytokine Release Assays (e.g., ELISA) | To measure the pro-inflammatory or anti-inflammatory effects by quantifying cytokine secretion from immune cells (e.g., macrophages, lymphocytes). |
| Enzyme Activity Assays | To determine if the compound is a substrate or inhibitor of enzymes involved in lipid metabolism, such as lysophospholipase D (autotaxin) or lysophosphocholine acyltransferases. |
Safety and Handling
According to the available Safety Data Sheet (SDS), there is no data available on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound. Standard laboratory safety precautions should be taken when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use.[1]
Conclusion and Future Directions
This compound represents an understudied synthetic phospholipid with potential for novel biological activities due to its modified propanediol backbone. While direct experimental data is scarce, the extensive knowledge of its glycerol analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, provides a valuable starting point for future research.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.
-
Biological Activity Screening: A broad-based screening of its effects on various cell types and biological pathways to identify its primary biological targets and functions.
-
Comparative Studies: Direct comparative studies with its glycerol analog to elucidate the structure-activity relationships and the specific role of the propanediol backbone.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
The exploration of this and other phospholipids with modified backbones could lead to the discovery of new therapeutic agents with unique mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer agent α-sulfoquinovosyl-acylpropanediol enhances the radiosensitivity of human malignant mesothelioma in nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1-Palmitoyl-propanediol-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-propanediol-3-phosphocholine is a synthetic lysophosphatidylcholine (LPC) analog. The detection and quantification of such molecules are crucial in various research and development areas, including drug delivery systems, lipid signaling pathway elucidation, and as potential biomarkers. This document provides an overview of established analytical methodologies applicable to the detection of this compound, along with detailed experimental protocols and comparative quantitative data derived from studies on similar LPC species. The methods primarily focus on High-Performance Liquid Chromatography (HPLC) with various detectors and Mass Spectrometry (MS).
Analytical Methods Overview
The primary methods for the analysis of lysophosphatidylcholines, including this compound, are HPLC and mass spectrometry. HPLC provides separation of the analyte from complex matrices, while various detectors offer different levels of sensitivity and specificity. Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and structural information, making it a powerful tool for both identification and quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of lysophosphatidylcholines and related phospholipids. These values provide a benchmark for the expected performance of similar methods tailored for this compound.
Table 1: HPLC Methods Quantitative Data
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-RI | Phosphatidylcholine (PC), 1-acyl LPC, 2-acyl LPC | 0.05 to 2.5 mM | Not Specified | Not Specified | [1][2] |
| HPLC-ELSD | PC, LPC, Free Fatty Acids (FFA) | 0.6-5.0 μg (for LPC) | 0.04 μg (for LPC) | 0.1 μg (for LPC) | [3][4][5] |
| HILIC-ELSD | 5 Phospholipid Classes | Not Specified | 1.6–4 µg/mL | 1.6–4 µg/mL | [6] |
Table 2: Mass Spectrometry Methods Quantitative Data
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Low-flow CE-MS | Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) | 2.5 - 100.0 µg/mL | 0.44 µg/mL | 1.34 µg/mL | [7] |
| LC-ESI/MS | Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) | 5.0–100.0 µg/mL | 1.50 µg/mL | 4.54 µg/mL | [8] |
Experimental Protocols
Protocol 1: HPLC with Evaporative Light Scattering Detector (ELSD)
This protocol is adapted from a method for the simultaneous analysis of phosphatidylcholine and its degradation products.[3][4][5]
1. Objective: To quantify this compound using HPLC-ELSD.
2. Materials:
-
This compound standard (CAS 68124-68-5)[9]
-
HPLC grade chloroform, methanol, water, and ammonia
-
Allsphere silica analytical column (or equivalent)
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD)
3. Mobile Phase Preparation:
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform-methanol (70:30, v/v)
-
Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)
4. Chromatographic Conditions:
-
Column: Allsphere silica, 5 µm
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Run Time: 25 minutes
-
Gradient Elution Program:
-
A suitable gradient needs to be developed, starting with a high percentage of non-polar solvent and gradually increasing the polarity to elute the target analyte. A potential starting point could be a linear gradient from 100% Mobile Phase B to 100% Mobile Phase C over 15 minutes, followed by a re-equilibration step.
-
5. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform-methanol mixture).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
6. Sample Preparation:
-
The sample preparation will depend on the matrix. For biological samples, a lipid extraction method such as the Folch or Bligh-Dyer method may be necessary.
-
The final extract should be dissolved in the initial mobile phase composition.
7. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Protocol 2: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS)
This protocol is based on a method for the analysis of oxidized phosphatidylcholine products.[8]
1. Objective: To identify and quantify this compound using LC-ESI/MS.
2. Materials:
-
This compound standard (CAS 68124-68-5)[9]
-
LC-MS grade acetonitrile, isopropanol, and formic acid
-
C8 analytical column (or equivalent)
-
LC-MS system with a binary pump and an electrospray ionization (ESI) source coupled to a mass spectrometer.
3. Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile-isopropanol (70:30, v/v) containing 0.1% formic acid.
4. Chromatographic and MS Conditions:
-
Column: C8, 3.5 µm
-
Injection Volume: 5-10 µL
-
Flow Rate: 0.2-0.4 mL/min (will depend on column dimensions)
-
Run Time: Optimization required, but likely around 15-20 minutes.
-
Ionization Mode: Positive ESI
-
Key MS Parameters (to be optimized):
-
Sheath Gas Pressure: ~10 psi
-
Capillary Temperature: ~270 °C
-
For tandem MS (MS/MS), collision-induced dissociation is often used for fragmentation.[10]
-
5. Standard and Sample Preparation:
-
Follow similar procedures as in Protocol 1 for standard and sample preparation. The final solvent should be compatible with the mobile phase.
6. Data Analysis:
-
Identify the analyte based on its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion. For this compound (C24H50NO6P), the molecular weight is 479.6 g/mol .[9] The expected [M+H]+ ion would be at m/z 480.6.
-
For quantification, use an external calibration curve or an internal standard method.
-
Extracted Ion Chromatograms (EICs) for the specific m/z of the target analyte should be used for quantification to enhance specificity.
Visualizations
Experimental Workflows
Caption: Workflow for quantification using HPLC-ELSD.
Caption: Workflow for identification and quantification using LC-MS/MS.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Mass Spectrometry Analysis of 1-Palmitoyl-propanediol-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-propanediol-3-phosphocholine is a synthetic lysophospholipid analog distinguished by a propanediol backbone in place of the typical glycerol backbone. This structural modification can influence its physicochemical properties and biological activity. As a member of the lysophospholipid class, it is of interest in various research areas, including signal transduction and drug delivery systems. Accurate and robust analytical methods are essential for its characterization and quantification in various matrices.
These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for the analysis of structurally similar lysophosphatidylcholines (LPCs) and include sample preparation, chromatographic separation, and mass spectrometric detection.
Note: this compound is a less commonly studied analog of lysophosphatidylcholines. Therefore, the following protocols are provided as a starting point and may require optimization for specific applications and matrices.
Predicted Mass Spectrometry Fragmentation
The key to developing a selective and sensitive LC-MS/MS method is understanding the fragmentation of the target analyte. For this compound (Molecular Formula: C24H50NO6P, Molecular Weight: 479.6 g/mol )[1], the fragmentation pattern in positive ion mode is predicted to be dominated by the neutral loss of the palmitoyl group and the formation of a characteristic phosphocholine headgroup fragment.
Predicted Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 480.3 [M+H]+ | 184.1 | Phosphocholine headgroup |
| 480.3 [M+H]+ | 104.1 | Choline headgroup fragment |
| 502.3 [M+Na]+ | 184.1 | Phosphocholine headgroup |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
A common method for extracting lipids from biological fluids is the Folch or Bligh-Dyer liquid-liquid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma or serum in a glass tube, add 1.4 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reversed-phase chromatography is commonly used for the separation of lysophospholipids.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid |
| Gradient | 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Collision Energy | 25 eV (for m/z 184.1), 35 eV (for m/z 104.1) - Requires optimization |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following table provides expected performance characteristics for the quantitative analysis of lysophosphatidylcholines based on published methods for similar analytes.[2][3] These values should be determined experimentally for this compound.
| Parameter | Expected Range |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of protonated this compound.
Putative Signaling Pathway Involvement
Lysophosphatidylcholines are known to be involved in various signaling pathways, often acting through G protein-coupled receptors (GPCRs). The involvement of this compound in these pathways is putative and requires experimental validation.
Caption: Putative GPCR-mediated signaling pathway for lysophospholipids.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Lysophospholipids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysophospholipids (LPLs) are a class of signaling lipids derived from phospholipids through the action of phospholipase A enzymes. They play crucial roles in a myriad of cellular processes, including cell proliferation, migration, and inflammation, and are implicated in various diseases such as cancer and cardiovascular conditions. Accurate separation and quantification of LPL species are critical for understanding their biological functions and for biomarker discovery. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering several modes of separation tailored to the unique physicochemical properties of LPLs.
This document provides detailed application notes and protocols for the separation of lysophospholipids using Normal-Phase (NP-HPLC), Reverse-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with common detection methods.
HPLC Separation Modes for Lysophospholipids
The choice of HPLC mode is dictated by the analytical goal. Separation can be achieved based on the polarity of the head group or the hydrophobicity of the fatty acyl chain.
Normal-Phase HPLC (NP-HPLC)
Normal-Phase HPLC separates lipids based on the polarity of their head groups. It is an excellent method for separating different LPL classes from each other and from other phospholipid classes.[1][2]
-
Principle: A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. More polar LPLs interact more strongly with the stationary phase and thus have longer retention times.
-
Application: Ideal for class-specific separation and quantification.
-
Elution Order (Increasing Retention): Less polar lipids elute first, followed by more polar species. For LPLs, the elution order is typically Lysophosphatidylcholine (LPC), Lysophosphatidylethanolamine (LPE), Lysophosphatidylinositol (LPI), and Lysophosphatidylserine (LPS).
Protocol 1: NP-HPLC for LPL Class Separation
Objective: To separate major lysophospholipid classes from a biological extract.
Methodology:
-
Sample Preparation:
-
Extract lipids from the sample using a modified Bligh & Dyer or Folch method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., Chloroform/Methanol/Water) for injection.
-
-
HPLC System & Column:
-
HPLC System: A standard HPLC system with a gradient pump and a suitable detector (ELSD or UV at 206 nm).
-
Column: Silica-based column (e.g., Allsphere silica, 5 µm).
-
Column Temperature: 30°C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Chloroform/Methanol (70:30, v/v).
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 100% A and equilibrate.
-
-
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): Drift tube temperature 40°C, Nitrogen pressure 3.5 bar.
-
UV Detector: 206 nm.[4]
-
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC is the most common HPLC mode and separates lipids based on the length and degree of unsaturation of their fatty acyl chains. It is particularly powerful for resolving isomers.[5]
-
Principle: A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase. More hydrophobic LPLs (longer, more saturated chains) are retained longer.
-
Application: Separation of individual molecular species within an LPL class, including positional (sn-1 vs. sn-2) and geometric (cis vs. trans) isomers.[6] Isomers with an acyl group at the sn-2 position tend to elute before their sn-1 counterparts.[6]
-
Elution Order (Increasing Retention): Shorter, more unsaturated acyl chains elute before longer, more saturated chains.
Protocol 2: RP-HPLC for Separation of LPL Molecular Species and Isomers
Objective: To separate individual molecular species and positional isomers of Lysophosphatidylcholine (LPC).
Methodology:
-
Sample Preparation:
-
Isolate the LPC fraction using solid-phase extraction (SPE) or a preliminary NP-HPLC step if necessary.
-
Dry the fraction and reconstitute in the initial mobile phase (e.g., Methanol/Water).
-
-
HPLC System & Column:
-
Mobile Phase & Gradient:
-
Mobile Phase A: Acetonitrile/Methanol/15 mM Ammonium Acetate (60:30:10, v/v/v, pH 7.4).[2]
-
Mobile Phase B: Acetonitrile/Methanol/15 mM Ammonium Acetate (60:38:2, v/v/v, pH 7.4).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient Program: A linear gradient from 100% A to 100% B over 30 minutes is a typical starting point.[2]
-
-
Detection:
-
Mass Spectrometry (MS): ESI in positive or negative ion mode. MS/MS fragmentation is used to confirm fatty acid composition and isomer position.
-
UV Detector: 203 nm.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous, high-organic-content mobile phase. It separates compounds based on their hydrophilicity and is highly compatible with ESI-MS.[8][9]
-
Principle: Separation is based on the partitioning of polar analytes between a water-enriched layer on the surface of the polar stationary phase and the less polar mobile phase. It separates LPLs based on head group polarity.[10]
-
Application: Robust separation of LPL classes with excellent peak shapes, especially for acidic LPLs, and high sensitivity when coupled with MS.[10][11] It can also separate sn-1 and sn-2 regio-isomers, with sn-1 isomers typically showing higher retention times.[8]
-
Advantages: Uses ESI-compatible mobile phases, leading to efficient desolvation and ionization.[8]
Protocol 3: HILIC-MS/MS for Comprehensive LPL Profiling
Objective: To achieve class separation and sensitive quantification of LPLs in a complex biological sample.
Methodology:
-
Sample Preparation:
-
Perform lipid extraction as described in Protocol 1.
-
Reconstitute the dried lipid extract in a high percentage of acetonitrile (e.g., 95:5 Acetonitrile/Water) to ensure compatibility with the initial mobile phase.
-
-
HPLC System & Column:
-
HPLC System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Column: Silica-based HILIC column (e.g., iHILIC®-Fusion, 150 x 2.1 mm, 3.5 µm).[10]
-
Column Temperature: 40°C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear gradient to 25% B
-
12-15 min: Hold at 25% B
-
15-16 min: Return to 5% B
-
16-25 min: Equilibrate at 5% B.
-
-
-
Detection (MS/MS):
-
Ionization Mode: ESI in both positive and negative modes to cover all LPL classes.
-
MS1 Scan: Full scan over an m/z range of 200-1400.[7]
-
MS2 Scan (dd-MS2): Data-dependent fragmentation of the most abundant precursor ions to obtain structural information. Characteristic fragments (e.g., fatty acid carboxylate anions in negative mode) are used for identification and quantification.[12]
-
Data Presentation: Quantitative Summary
The following tables provide a summary of typical parameters and performance for different HPLC methods.
Table 1: Comparison of HPLC Separation Modes for Lysophospholipids
| Feature | Normal-Phase (NP-HPLC) | Reverse-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Adsorption based on head group polarity | Partitioning based on acyl chain hydrophobicity | Partitioning based on head group hydrophilicity |
| Stationary Phase | Polar (e.g., Silica, Diol) | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide) |
| Mobile Phase | Non-polar (Hexane, Chloroform) | Polar (Acetonitrile, Methanol, Water) | High Organic, Aqueous (Acetonitrile/Water) |
| Primary Use | Class separation (LPC, LPE, LPI)[2] | Isomer & molecular species separation[5][6] | Class separation with MS compatibility[9][10] |
| MS Compatibility | Poor (requires solvent exchange) | Good | Excellent |
| Typical Elution | LPC -> LPE -> LPI -> LPS | C16:1 -> C18:1 -> C18:0 | Similar to NP-HPLC |
Table 2: Typical Retention Times (RT) for LPL Classes in NP-HPLC
| Lysophospholipid Class | Abbreviation | Typical Retention Time (min) |
| Phosphatidylethanolamine | PE | ~5.0 |
| Phosphatidylinositol | PI | ~7.5 |
| Phosphatidylserine | PS | ~8.0 |
| Lysophosphatidylcholine | LPC | ~11.0 |
| Sphingomyelin | SM | ~12.5 |
| (Note: Retention times are illustrative and vary significantly with the specific method, column, and system. Data adapted from typical NP-HPLC separations where more polar compounds have longer retention).[2] |
Visualizations: Pathways and Workflows
References
- 1. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Palmitoyl-sn-glycero-3-phosphocholine in Liposome Preparation
Topic: Utilizing 1-Palmitoyl-sn-glycero-3-phosphocholine in Liposome Preparation
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The compound 1-Palmitoyl-propanediol-3-phosphocholine is a structural analog of the more commonly utilized lysophospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC). The data and protocols presented herein are based on the established properties and applications of LysoPC in liposomal formulations. The principles and methodologies are directly applicable to its propanediol counterpart.
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids characterized by a single acyl chain.[1][2][3] Its incorporation into liposomal bilayers can significantly modulate the physicochemical properties of the vesicles, including membrane fluidity, permeability, and stability.[4][5][6] These characteristics make it a valuable component in the design of advanced drug delivery systems, such as thermosensitive liposomes and formulations for enhanced transendothelial drug delivery.[7][8][9] The amphiphilic nature of this molecule, with its hydrophilic phosphocholine head group and hydrophobic palmitoyl tail, allows for its integration into the lipid bilayer, where it can create packing defects and alter the membrane's phase transition temperature.[4]
This document provides detailed protocols for the preparation of liposomes containing 1-Palmitoyl-sn-glycero-3-phosphocholine and outlines key characterization techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine is presented in the table below.
| Property | Value | Reference |
| Synonyms | 1-Hexadecanoyl-sn-glycero-3-phosphocholine, LysoPC (16:0) | [10] |
| CAS Number | 17364-16-8 | [10] |
| Molecular Formula | C24H50NO7P | [1] |
| Molecular Weight | 495.63 g/mol | [10] |
| Physical Form | Powder | |
| Purity | ≥98% (HPLC) | [6] |
| Storage Temperature | -20°C |
Applications in Liposome Formulations
The inclusion of 1-Palmitoyl-sn-glycero-3-phosphocholine in liposomal formulations can be tailored for several applications:
-
Enhanced Drug Delivery: By increasing membrane permeability, it can facilitate the release of encapsulated drugs at a target site.[7][8]
-
Thermosensitive Liposomes: Its presence can lower the phase transition temperature of the lipid bilayer, making the liposomes release their payload in response to localized hyperthermia.[9]
-
Transendothelial Drug Delivery: Lysolipid-containing liposomes can transiently increase the permeability of endothelial barriers, allowing for improved drug penetration into tissues.[7][8][11]
-
Modulation of Membrane Fluidity: It can be used to adjust the rigidity and fluidity of the liposomal membrane, which can influence drug retention and release kinetics.[5][6]
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[12][13][14][15] This protocol is adapted for the inclusion of 1-Palmitoyl-sn-glycero-3-phosphocholine.
Materials:
-
Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
1-Palmitoyl-sn-glycero-3-phosphocholine
-
Cholesterol (optional, for modulating membrane rigidity)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Drug to be encapsulated (lipophilic or hydrophilic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Vacuum pump
Workflow Diagram:
Caption: Workflow for liposome preparation using the thin-film hydration method.
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of the primary phospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine, and cholesterol. The molar ratio of these components should be optimized based on the desired liposome properties. A common starting point is a 85:15 molar ratio of primary phospholipid to lysophospholipid.
-
Dissolve the lipid mixture in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
-
Film Drying:
-
Once the film is formed, dry it further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[12]
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The temperature of the hydration buffer should be above the Tm of the lipid mixture to ensure proper hydration and vesicle formation.[12]
-
-
Vesicle Formation:
-
Agitate the flask by vortexing or manual shaking until the entire lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This should be performed at a temperature above the lipid mixture's Tm.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography or dialysis.
-
Characterization of Liposomes
Quantitative Data Summary:
The following table summarizes key parameters for characterizing liposomes containing 1-Palmitoyl-sn-glycero-3-phosphocholine.
| Parameter | Method | Typical Values | Significance |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-200 nmPDI: < 0.2 | A narrow size distribution is crucial for in vivo performance and reproducibility. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV | Indicates the surface charge and stability of the liposome suspension. |
| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | 30-90% | The percentage of the initial drug that is successfully entrapped within the liposomes.[16] |
| Drug Loading (%DL) | Spectrophotometry, HPLC | 1-10% | The weight percentage of the encapsulated drug relative to the total lipid weight.[16] |
| In Vitro Drug Release | Dialysis Method | Varies with formulation | Characterizes the rate and extent of drug release from the liposomes under physiological conditions. |
| Stability | DLS, %EE over time | Stable for weeks to months at 4°C | Assesses the physical and chemical stability of the liposomes during storage.[17][18] |
Mechanism of Action: Enhanced Endothelial Permeability
The inclusion of lysolipids like 1-Palmitoyl-sn-glycero-3-phosphocholine can enhance the delivery of drugs across endothelial barriers. The proposed mechanism involves the transient disruption of cell-cell junctions.
Caption: Proposed mechanism of lysolipid-mediated enhancement of endothelial permeability.
Conclusion
1-Palmitoyl-sn-glycero-3-phosphocholine is a versatile tool for modifying the properties of liposomal drug delivery systems. Its incorporation allows for the rational design of liposomes with controlled release characteristics and enhanced drug delivery capabilities. The protocols and characterization methods outlined in this document provide a framework for the development and evaluation of these advanced nanocarriers. Careful optimization of the lipid composition and preparation parameters is essential to achieve the desired therapeutic outcomes.
References
- 1. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 17364-16-8 [chemicalbook.com]
- 3. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical (in) stability of liposomes upon chemical hydrolysis: the role of lysophospholipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Lysolipid containing liposomes for transendothelial drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysolipid containing liposomes for transendothelial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1-Palmitoyl-sn-glycero-3-phosphocholine at Attractive Price, High Purity & Reliable Quality [nacchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine as a Substrate for Acyltransferases
A Note on Substrate Specificity: 1-Palmitoyl-propanediol-3-phosphocholine vs. 1-Palmitoyl-sn-glycero-3-phosphocholine
It is crucial to distinguish between this compound and 1-Palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) when considering substrates for acyltransferases. Acyltransferases, such as lysophosphatidylcholine acyltransferases (LPCATs), catalyze the transfer of a fatty acyl group to the free hydroxyl group at the sn-2 position of a lysophospholipid.
1-Palmitoyl-sn-glycero-3-phosphocholine possesses this essential sn-2 hydroxyl group, making it a viable substrate for acylation. In contrast, this compound lacks a hydroxyl group at the corresponding position in its propanediol backbone. This structural difference renders it unsuitable as a substrate for the vast majority of acyltransferases that participate in phospholipid remodeling.
Therefore, these application notes and protocols will focus on the scientifically established substrate, 1-Palmitoyl-sn-glycero-3-phosphocholine , and its interaction with various acyltransferases.
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine is a ubiquitous lysophospholipid generated from the hydrolysis of phosphatidylcholine by phospholipase A2. It serves as a key substrate for lysophospholipid acyltransferases (LPLATs), a family of enzymes that play a critical role in phospholipid remodeling and the synthesis of signaling molecules.[1] The reacylation of 1-palmitoyl-sn-glycero-3-phosphocholine is a vital step in maintaining membrane homeostasis and can be a key indicator of various physiological and pathological processes. This document provides detailed protocols for assaying the activity of acyltransferases that utilize 1-palmitoyl-sn-glycero-3-phosphocholine as a substrate.
Acyltransferase Activity and Substrate Preference
Several acyltransferases can utilize 1-palmitoyl-sn-glycero-3-phosphocholine as a substrate, with varying efficiencies and preferences for the acyl-CoA donor. Lysophosphatidylcholine acyltransferases (LPCATs) are a prominent family of enzymes involved in this process.[2][3] The substrate specificity of these enzymes can be influenced by the specific isoform, the tissue of origin, and the experimental conditions.
Quantitative Data on Acyltransferase Activity
The following table summarizes key kinetic parameters for human lysophosphatidylcholine acyltransferase 3 (LPCAT3) using a fluorescently labeled lyso-PC substrate (NBD-lyso-PC) and arachidonoyl CoA. While the acyl chain at the sn-1 position is not palmitate in this specific study, the data provides a valuable reference for the enzyme's affinity for the lysophospholipid backbone and a common polyunsaturated acyl-CoA.
| Enzyme | Substrate(s) | Km (μmol·L-1) | Vmax (pmol·min-1·U-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Recombinant Human LPCAT3 | NBD-lyso-PC | 266.84 ± 3.65 | 39.76 ± 1.86 | 6.0 | 30 | [2][4] |
| Arachidonoyl CoA | 11.03 ± 0.51 | [2][4] |
Experimental Protocols
Protocol 1: General LPCAT Activity Assay using Microsomal Preparations
This protocol is adapted from methods used to measure LPCAT activity in microsomal fractions from cells or tissues.[3][5]
Materials:
-
Microsomal protein fraction
-
Assay Buffer: 200 mM Tris/HCl, pH 7.5, 10 mM MgCl2, 2 mg/ml fatty acid-free bovine serum albumin (BSA)[3]
-
1-Palmitoyl-sn-glycero-3-phosphocholine stock solution (e.g., 1 mM in ethanol)
-
Acyl-CoA stock solution (e.g., 1 mM of oleoyl-CoA, palmitoyl-CoA, or arachidonoyl-CoA in a suitable solvent)[3][5]
-
Radioactively labeled acyl-CoA (e.g., [3H]oleoyl-CoA) for detection[3]
-
Reaction termination solution: Chloroform/Methanol (1:3, v/v)[3]
-
Water
-
TLC plates and developing solvent (e.g., ethanol/triethylamine/chloroform/water, 50:35:35:10)[3]
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, 1-palmitoyl-sn-glycero-3-phosphocholine (final concentration typically 10-100 μM), and the desired acyl-CoA with its radiolabeled counterpart (final concentration typically 5-20 μM).[3]
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[2][3]
-
Initiate Reaction: Add the microsomal protein (typically 10-50 μg of total protein) to the reaction mixture to initiate the reaction.[3][5] The final reaction volume is typically 100-200 μL.[3][5]
-
Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) at the chosen temperature.[2][3] Ensure the reaction is within the linear range with respect to time and protein concentration.
-
Terminate Reaction: Stop the reaction by adding 700 μL of the chloroform/methanol termination solution, followed by 400 μL of water.[3]
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases.
-
Product Analysis: Carefully collect the lower chloroform phase, which contains the lipids. Analyze the extracted lipids by thin-layer chromatography (TLC) to separate the product (phosphatidylcholine) from the unreacted substrates.[3]
-
Quantification: Scrape the spot corresponding to phosphatidylcholine from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate Activity: Express the LPCAT activity as nmol of product formed per minute per mg of protein.
Protocol 2: LPAAT Activity Assay with Lysophospholipid Substrate Competition
This protocol allows for the assessment of acyltransferase specificity for different lysophospholipid acceptors, including 1-palmitoyl-sn-glycero-3-phosphocholine, in a single reaction.[5]
Materials:
-
Microsomal protein fraction
-
Assay Buffer (e.g., Tris-based buffer with appropriate pH and cofactors)
-
A mixture of lysophospholipids including 1-palmitoyl-sn-glycero-3-phosphocholine (LPC), lysophosphatidylethanolamine (LPE), and lysophosphatidylserine (LPS) (e.g., 3 µM each).[5]
-
A mixture of acyl-CoA esters (e.g., 3 µM of arachidonoyl-CoA).[5]
-
Fatty acid-free BSA (e.g., 12.5 µM).[5]
-
Internal standards for each class of phospholipid product (e.g., deuterated standards).[5]
-
LC/MS/MS system for product analysis.
Procedure:
-
Prepare Substrate Mixture: Combine the mixture of lysophospholipids and acyl-CoA esters in the assay buffer containing BSA.
-
Initiate Reaction: Add the microsomal protein (e.g., 10-50 ng/µl) to the substrate mixture to start the reaction.[5] The final reaction volume is typically 200 µL.[5]
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-30 minutes).[5]
-
Terminate Reaction and Extract Lipids: Stop the reaction and extract the lipids using a suitable method, such as a Bligh-Dyer extraction, after adding the internal standards.
-
Analyze by LC/MS/MS: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system to separate and quantify the different phospholipid products formed.[5]
-
Data Analysis: Determine the relative abundance of each product to assess the substrate preference of the acyltransferases present in the microsomal preparation.
Visualizations
Signaling Pathway: Phospholipid Remodeling
Caption: The Lands cycle of phospholipid remodeling.
Experimental Workflow: LPCAT Activity Assay
Caption: Workflow for a radioactivity-based LPCAT assay.
Logical Relationship: Acyltransferase Substrate Specificity
Caption: Substrate flow for different acyltransferase families.
References
- 1. 1-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 17364-16-8 [chemicalbook.com]
- 2. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Solubilization of 1-Palmitoyl-propanediol-3-phosphocholine
Application Notes
1-Palmitoyl-propanediol-3-phosphocholine, also known as 1-Palmitoyl-sn-glycero-3-phosphocholine, is a lysophosphatidylcholine that plays a significant role in various biological processes and has numerous applications in research and development.[1][2][3] It is a key component in the study of cell membranes, signal transduction, and as an emulsifier in cosmetic and food industries.[2] In the pharmaceutical and biotechnology sectors, it is utilized in the formulation of drug delivery systems, such as liposomes, to enhance the bioavailability of therapeutic agents.[2] This lysophospholipid is known to exhibit pro-inflammatory activity and is used in atherosclerosis research.[4][5] Proper solubilization is critical for the successful application of this compound in experimental settings. This document provides detailed protocols for dissolving this compound in both aqueous and organic solvents.
Due to its amphiphilic nature, with a polar phosphocholine head group and a nonpolar palmitoyl tail, its solubility characteristics vary depending on the solvent system. While sparingly soluble in some organic solvents, it can be directly dissolved in aqueous buffers, which is often the preferred method for biological experiments.[6] It is important to note that aqueous solutions of this compound are unstable and should be prepared fresh for optimal results.[4][6]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in an aqueous buffer.
| Solvent/Buffer | Concentration | Temperature | Notes | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 2 mg/mL | Not Specified | Recommended for biological experiments. | [6] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (100.88 mM) | Not Specified | Heating and/or sonication can aid dissolution. | [5] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Solutions (Recommended for Biological Applications)
This protocol describes the preparation of a stock solution of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of PBS (pH 7.2) to the tube to achieve the desired final concentration (e.g., for a 2 mg/mL solution, add 1 mL of PBS to 2 mg of the compound).
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or incomplete dissolution occurs, gentle warming in a water bath (e.g., at 37°C) or brief sonication can be used to facilitate dissolution.[5] Exercise caution to avoid excessive heating, which may degrade the lipid.
-
-
Sterilization (Optional): If required for cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter. Note that some loss of material may occur due to adsorption to the filter membrane.
-
Storage: As aqueous solutions are unstable, it is highly recommended to prepare them fresh before each experiment.[4][6] If short-term storage is necessary, store at 2-8°C for no longer than one day.[6] For long-term storage, the solid compound should be stored at -20°C.[6]
Protocol 2: Preparation of Organic Solvent Stock Solutions
This protocol is suitable for applications where an organic solvent is required. Lysophospholipids are generally less soluble in purely organic solvents compared to aqueous solutions.[6] Methanol or a mixture of chloroform and methanol is commonly used for the extraction and dissolution of phospholipids.[7][8]
Materials:
-
This compound (solid)
-
Ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF)
-
Chloroform:Methanol mixture (2:1, v/v) (use with caution in a fume hood)
-
Glass vials with solvent-resistant caps
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound into a glass vial.
-
Solvent Addition: Add the chosen organic solvent (e.g., ethanol, DMSO, DMF, or chloroform:methanol) to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
This compound is reported to be sparingly soluble in ethanol, DMSO, and dimethylformamide.[6] Therefore, achieving high concentrations may not be possible.
-
-
Storage: Store organic stock solutions at -20°C in tightly sealed vials to prevent solvent evaporation and degradation.
Visualizations
Caption: Workflow for preparing aqueous and organic solutions of this compound.
References
- 1. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 17364-16-8 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Palmitoyl-sn-glycero-3-phosphocholine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing 1-Palmitoyl-sn-glycero-3-phosphocholine in various in vitro assays. The compound of interest, 1-Palmitoyl-propanediol-3-phosphocholine (CAS 68124-68-5)[1], is a structural analog of the more extensively studied and biologically significant lysophospholipid, 1-Palmitoyl-sn-glycero-3-phosphocholine (CAS 17364-16-8)[2][3]. The latter, also known as Lyso-Platelet Activating Factor (Lyso-PAF), is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory processes[4][5]. Due to the wealth of available research on 1-Palmitoyl-sn-glycero-3-phosphocholine and its central role in cellular signaling, the following protocols and applications will focus on this well-characterized molecule. It serves as an abundant lysophosphatidylcholine with pro-inflammatory activity and is utilized in studies of atherosclerosis[2].
Product Information
| Property | Value | Reference |
| Synonyms | 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, Lyso-PAF, L-α-Lysophosphatidylcholine, palmitoyl | [2][6] |
| CAS Number | 17364-16-8 | [2][3] |
| Molecular Formula | C24H50NO7P | [6] |
| Molecular Weight | 495.63 g/mol | [2][6] |
| Appearance | Powder | |
| Storage | Store at -20°C. Solutions are unstable; prepare fresh. | [2] |
Biological Activity and Applications
1-Palmitoyl-sn-glycero-3-phosphocholine is a versatile molecule for in vitro research with several key biological activities:
-
Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs): It is a crucial substrate for LPCAT enzymes, which are involved in the remodeling pathway of phospholipid biosynthesis, leading to the formation of phosphatidylcholines or PAF[3][4].
-
Pro-inflammatory Mediator: This lysophospholipid exhibits pro-inflammatory properties[2]. For instance, at a concentration of 125 μM, it has been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs)[3].
-
Role in PAF Signaling: As the immediate precursor to PAF, it is integral to studying the PAF signaling pathway. While it is generally considered not to be a direct agonist for the PAF receptor, its presence and metabolism are critical for PAF production[4][5][7].
-
Biophysical and Drug Delivery Studies: Due to its amphiphilic nature, it is used in the study of membrane dynamics and as a component in the formulation of liposomes for drug delivery systems[8].
Quantitative Data Summary
| Assay | Cell Line/System | Concentration/Parameter | Observed Effect | Reference |
| ROS Production | HUVECs | 125 µM | Increased ROS production | [3] |
| Protein Level Modulation | HUVECs | 125 µM | Decreased SOD and eNOS protein levels | [3] |
| Signal Transduction | HUVECs | 125 µM | Decreased phosphorylation of ERK1/2 | [3] |
| Calcium Mobilization | 293 cells stably transfected with human PAF receptor | Not specified | Stimulated Ca2+ accumulation (potentially due to contaminants) | [5] |
Experimental Protocols
Protocol 1: Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay
This protocol is designed to measure the activity of LPCAT enzymes by quantifying the incorporation of a labeled acyl-CoA into 1-Palmitoyl-sn-glycero-3-phosphocholine.
Materials:
-
1-Palmitoyl-sn-glycero-3-phosphocholine
-
[14C]-Palmitoyl-CoA (or other labeled acyl-CoA)
-
Cell lysates or purified LPCAT enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., Dole's reagent: isopropanol:heptane:1 M H2SO4, 40:10:1)
-
Heptane
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a stock solution of 1-Palmitoyl-sn-glycero-3-phosphocholine in a suitable solvent (e.g., ethanol).
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Assay buffer
-
BSA (to bind free fatty acids)
-
1-Palmitoyl-sn-glycero-3-phosphocholine (final concentration typically 10-50 µM)
-
Cell lysate or purified enzyme
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-Palmitoyl-CoA (final concentration typically 5-20 µM).
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding the termination solution.
-
Vortex thoroughly and add heptane and water to separate the phases.
-
Centrifuge to pellet any precipitate.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the extract onto a silica TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the lysophosphatidylcholine from the newly synthesized phosphatidylcholine.
-
Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
Diagram of LPCAT Assay Workflow:
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 1-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 17364-16-8 [chemicalbook.com]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine) by cultured rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols: 1-Palmitoyl-propanediol-3-phosphocholine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-propanediol-3-phosphocholine, also known as 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC), is a prominent member of the lysophosphatidylcholine (LPC) family.[1] LPCs are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[2] They are found in cell membranes and blood plasma and are involved in a variety of cellular processes.[2] In the context of cell culture, this compound serves as a valuable tool for investigating numerous biological phenomena, including inflammatory responses, cell proliferation, apoptosis, and cytotoxicity.[3][4] Its utility extends to studies on atherosclerosis, cancer, and immune system modulation.[1][2] These application notes provide a comprehensive overview of its use in cell culture, including detailed protocols and data presentation.
Biological Activity and Applications
This compound exhibits a range of biological activities that are cell-type and concentration-dependent. It is recognized for its pro-inflammatory properties and its role as a signaling molecule that can influence various cellular pathways.[1]
Key Applications in Cell Culture:
-
Induction of Inflammatory Responses: Used to stimulate the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in various cell types, including endothelial and immune cells.[1][3]
-
Apoptosis and Cytotoxicity Studies: At higher concentrations, it can induce cytotoxicity and apoptosis in cells like human endothelial cells, making it a useful agent for studying programmed cell death pathways.[3]
-
Cell Proliferation and Differentiation: Can stimulate DNA synthesis and proliferation in cell types like vascular smooth muscle cells.[4] It has also been studied as an immune activator for differentiating monocytes into mature dendritic cells.[2]
-
Atherosclerosis Research: As a major component of oxidized low-density lipoprotein (oxLDL), it is instrumental in in vitro models of atherosclerosis, where it can induce endothelial dysfunction and inflammation.[2][5]
-
Drug Delivery Research: Utilized as a component in the formation of liposomes for drug delivery systems, leveraging its ability to influence membrane fluidity and stability.[6]
-
Neurobiology Research: Employed to induce demyelination in brain slice cultures to mimic the effects of demyelinating diseases like multiple sclerosis.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound (LPC) in various cell culture experiments.
Table 1: Effects on Endothelial Cells (HUVECs)
| Concentration | Incubation Time | Observed Effect | Reference |
| 20, 40, 60 µg/ml | Not Specified | Stimulation of IL-8 secretion. | [3] |
| >50 µg/ml | Not Specified | Cytotoxicity. | [3] |
| 125 µM | 2 hours | Induction of superoxide overload by inhibiting SOD1; downregulation of phosphoryl-ERK1/2 and eNOS. | [1] |
| 0-100 µmol/L | 24 hours | Assessment of cell viability. | [5] |
| 10 µmol/L | 24 hours | Upregulation of ICAM-1 and VCAM-1 expression. | [5] |
Table 2: Effects on Vascular Smooth Muscle Cells (VSMC)
| Concentration | Incubation Time | Observed Effect | Reference |
| 10⁻⁷ to 10⁻⁵ mol/l | Not Specified | Dose-dependent increase in intracellular free calcium ([Ca²⁺]i). | [4] |
| 10⁻⁵ mol/l | Not Specified | Significant stimulation of [³H]thymidine incorporation (DNA synthesis). | [4] |
| ≥10⁻⁵ mol/l | Not Specified | Dose-dependent stimulation of lactate dehydrogenase release (cytotoxicity). | [4] |
Table 3: Effects on Immune Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| M1 Macrophages | 0.3, 1 µM | 24 hours | Enhanced secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated cells. | [1] |
| Human peripheral blood Treg cells | 10 µM | 24 hours | Increased TGF-β1 production and Foxp3 protein level. | [1] |
Experimental Protocols
Protocol 1: Induction of Inflammatory Response in Endothelial Cells
This protocol describes the induction of IL-8 production in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
DMEM containing 10% FBS
-
This compound (LPC)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for IL-8
-
Western Blotting reagents and antibodies for IL-8
Procedure:
-
Cell Culture: Culture HUVECs in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[5]
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well for 24 hours.[5]
-
Treatment: Prepare stock solutions of LPC in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations of 20, 40, and 60 µg/ml in cell culture medium.[3]
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of LPC. Incubate the cells for a predetermined time (e.g., 24 hours).
-
Sample Collection:
-
Analysis: Quantify the concentration of IL-8 in the supernatant using ELISA. Analyze the cell lysates by Western blotting to determine the level of IL-8 protein expression.
Protocol 2: Assessment of Cytotoxicity and Apoptosis
This protocol details the measurement of cytotoxicity and apoptosis in endothelial cells induced by LPC.
Materials:
-
Endothelial cells (e.g., EAHY)
-
LPC
-
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
-
Western Blotting reagents and antibodies for cdc2 and cyclin B1
Procedure:
-
Cell Viability Assay (MTT/CCK-8):
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with LPC as described above.
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) using a commercial kit.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Prepare cell lysates from LPC-treated and control cells.
-
Perform Western blotting to analyze the expression levels of key cell cycle and apoptosis-related proteins such as cdc2 and cyclin B1.[3]
-
Signaling Pathways and Visualizations
This compound exerts its effects through various signaling pathways. Below are diagrams illustrating some of the key pathways involved.
LPC-Induced Inflammatory Signaling in Endothelial Cells
LPC can bind to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in the production of inflammatory mediators.[5] One such pathway involves the PI3K/Akt pathway, which regulates the expression and secretion of IL-8.[3]
Caption: LPC-induced pro-inflammatory signaling cascade in endothelial cells.
Experimental Workflow for Assessing LPC Effects
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies with LPC.
Conclusion
This compound is a versatile and potent bioactive lipid for a wide range of cell culture studies. Its ability to modulate key cellular processes such as inflammation, apoptosis, and proliferation makes it an indispensable tool for researchers in various fields. The provided protocols and data serve as a foundation for designing and executing robust experiments to further elucidate the complex roles of lysophosphatidylcholines in health and disease. Careful consideration of concentration and cell type is crucial for obtaining reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine causes Ca2+ influx, enhanced DNA synthesis and cytotoxicity in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Note: A Comprehensive Lipidomics Workflow for the Quantitative Analysis of Lysophosphatidylcholines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that serve as crucial intermediates in the metabolism of phosphatidylcholines (PCs), the primary phospholipid component in eukaryotic cell membranes.[1] Generated through the action of phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT), LPCs are not merely metabolic byproducts but also key signaling molecules.[2] They are implicated in a wide range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4][5] LPCs exert their effects by binding to specific G protein-coupled receptors (GPCRs) and Toll-like receptors, triggering downstream signaling cascades that can modulate immune responses, cell proliferation, and apoptosis.[2][5] Given their role in disease, the accurate and robust quantification of various LPC species in biological samples is essential for biomarker discovery, diagnostics, and therapeutic development.[5][6]
This application note provides a detailed, step-by-step workflow for the targeted analysis and quantification of LPCs from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][7]
Overall Lipidomics Workflow for LPC Analysis
The analysis of LPCs follows a multi-step lipidomics workflow, beginning with sample collection and culminating in data analysis and interpretation. Each step is critical for achieving accurate and reproducible results. The general workflow involves lipid extraction from the biological matrix, chromatographic separation of lipid species, detection and fragmentation by mass spectrometry, and finally, data processing for identification and quantification.
Caption: High-level overview of the LPC analysis workflow.
Experimental Protocols
Sample Preparation and Lipid Extraction
The goal of this step is to efficiently extract lipids, including LPCs, from the complex biological matrix while removing interfering substances like proteins and salts. All procedures should be performed on ice to minimize lipid degradation.[8]
Internal Standards: Before extraction, it is crucial to spike the sample with a known amount of an internal standard (IS). The IS should be a lipid species not naturally present in the sample, such as an LPC with an odd-chain fatty acid. LPC 13:0 and LPC 19:0 are commonly used.[6] This standard corrects for variability in extraction efficiency and instrument response.
| Internal Standard | Typical Use | Reference |
| LPC 13:0 | Plasma, Serum | [6] |
| LPC 17:0 | Plasma, Serum | [4] |
| LPC 19:0 | Plasma, Serum | [6] |
| d31-16:0-LPC | Serum, Cells | [9] |
Protocol 1: Modified Folch Extraction for Plasma/Tissue [8] This method uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Homogenization: For tissue samples, homogenize ~50 mg of tissue in 1000 µL of ice-cold Folch solvent (chloroform:methanol, 2:1 v/v with 1 mM BHT).[8] For plasma, use 20-50 µL of sample.
-
Internal Standard Addition: Add the appropriate internal standard(s) to the homogenate.
-
Vortex & Incubation: Vortex the mixture vigorously for 2 minutes and incubate on ice for 30 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to induce phase separation. The final solvent ratio should be approximately 8:4:3 (chloroform:methanol:water).[8]
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass pipette, avoiding the protein interface.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).
Protocol 2: Solid Phase Extraction (SPE) [7][[“]] SPE offers a faster, more automatable alternative to liquid-liquid extraction.
-
Sample Loading: Load 20 µL of serum or plasma onto a C18 SPE cartridge.[7]
-
Washing: Wash the cartridge with a polar solvent (e.g., water) to remove salts and other highly polar interferences.
-
Elution: Elute the phospholipids, including LPCs, with a less polar solvent such as methanol, followed by a more nonpolar solvent if other lipid classes are of interest.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in the Folch method.
Liquid Chromatography (LC) Separation
Chromatographic separation is essential to reduce matrix effects and separate isomeric and isobaric lipid species prior to mass spectrometric analysis.[9] Both normal-phase and reversed-phase chromatography are effective for LPC analysis.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC separates lipids based on the length and degree of unsaturation of their fatty acyl chains.
| Parameter | Value / Description |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B |
| Column Temperature | 40 - 55 °C |
| Injection Volume | 2 - 10 µL |
Protocol 4: Normal-Phase / HILIC Chromatography [11][12] Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their headgroups. This is useful for class separation.
| Parameter | Value / Description |
| Column | Silica or other HILIC column (e.g., Allsphere silica)[11][13] |
| Mobile Phase A | Chloroform:Methanol (70:30, v/v)[11][13] |
| Mobile Phase B | Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[11][13] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient | Gradient elution from A to B over ~20 minutes[11][13] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |
Mass Spectrometry (MS) Analysis
Tandem mass spectrometry (MS/MS) is the preferred method for LPC detection and quantification due to its high selectivity and sensitivity.[4] Electrospray ionization (ESI) in positive ion mode is typically used for LPCs.[14][15]
Key MS Scan Modes:
-
Precursor Ion Scan (PIS) of m/z 184: This is a hallmark of choline-containing phospholipids.[14] In positive ion mode, LPCs fragment to produce a characteristic phosphocholine headgroup fragment at a mass-to-charge ratio (m/z) of 184. A precursor ion scan specifically detects all parent ions that generate this m/z 184 fragment, providing a selective screen for LPCs and PCs.[6]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the gold standard.[7][12] It involves selecting a specific precursor ion (the intact LPC molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion (e.g., m/z 184) in the third quadrupole (Q3). This precursor -> product ion transition is highly specific to the target analyte.
| Parameter | Typical Setting | Purpose |
| Ionization Mode | ESI Positive | Efficiently ionizes the choline headgroup[12] |
| Spray Voltage | +3.0 to +4.5 kV | Creates a stable electrospray[16] |
| Capillary Temp. | 250 - 350 °C | Aids in desolvation of ions[16] |
| Sheath/Nebulizer Gas | Nitrogen, 30-50 psi | Assists in droplet formation and desolvation[17] |
| Collision Gas | Argon, ~1.5 mTorr | Used for fragmentation in the collision cell (Q2)[16] |
| Scan Mode | PIS of m/z 184 or MRM | Identification (PIS) or Quantification (MRM) |
Data Analysis and Quantification
-
Peak Integration: The raw data from the LC-MS/MS run is processed using instrument-specific software. Chromatographic peaks corresponding to each LPC species and the internal standard are identified and their areas are integrated.
-
Calibration Curve: To achieve absolute quantification, a calibration curve is generated using a series of standard solutions with known concentrations of the LPC of interest. Linear calibration curves have been demonstrated for various LPC species.[13]
-
Quantification: The concentration of each LPC species in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve. Data processing can be automated using custom Excel macros or specialized software.[6][18]
Quantitative Data and Performance
The described LC-MS/MS methods provide excellent performance for LPC quantification.
| Parameter | Reported Value | Method | Reference |
| Linearity (r²) | > 0.99 | HPLC-ELSD | [11][13] |
| Detection Limit | < 1 µmol/L | ESI-MS/MS | [6][19] |
| Quantification Limit | 0.1 µg | HPLC-ELSD | [11][20] |
| Analysis Time | ~2 min/sample | Flow Injection ESI-MS/MS | [19] |
| Within-run CV | 3% (major species) | ESI-MS/MS | [6] |
| Total Imprecision CV | ~12% (major species) | ESI-MS/MS | [6] |
Example LPC Concentrations in Serum:
| Sample Type | LPC Species | Concentration (µM) | Reference |
| Neonatal Serum (Day 0-1) | 16:0-LPC | Significantly lower than adult | [7] |
| Neonatal Serum (Day 0-1) | 18:0-LPC | Significantly lower than adult | [7] |
| Neonatal Serum (Day 0-1) | 18:2-LPC | Significantly lower than adult | [7] |
| Mouse Serum | Total LPC | 66 µM | [9] |
LPC Signaling Pathway
LPCs are known to initiate cellular signaling by binding to several G protein-coupled receptors, such as G2A (also known as GPR132).[2][21] This interaction can trigger inflammatory pathways, making it a key area of interest in drug development.[21] Binding of LPC to G2A activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which leads to the expression of pro-inflammatory cytokines and adhesion molecules.[3][21]
Caption: LPC binds to G2A, activating downstream inflammatory pathways.
Conclusion
The LC-MS/MS-based lipidomics workflow detailed in this application note provides a robust, sensitive, and specific methodology for the quantification of lysophosphatidylcholines in diverse biological samples. Careful implementation of sample preparation, chromatographic separation, and mass spectrometry protocols enables the reliable measurement of these critical signaling lipids. This workflow is an invaluable tool for researchers investigating the roles of LPCs in health and disease, and for drug development professionals targeting lipid-mediated signaling pathways.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. welchlab.com [welchlab.com]
- 18. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Palmitoyl-propanediol-3-phosphocholine stability and storage conditions.
Welcome to the technical support center for 1-Palmitoyl-sn-glycero-3-phosphocholine (also known as 1-Palmitoyl-propanediol-3-phosphocholine or 16:0 Lyso PC). This guide provides essential information on the stability, storage, and handling of this product to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Palmitoyl-sn-glycero-3-phosphocholine?
A1: Proper storage is critical to maintain the integrity of the product. The recommended conditions depend on whether the product is in solid form or dissolved in a solvent.
-
Solid Form: As a powder, it is relatively stable.[1] It should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C for long-term storage.[1][2] For shorter periods, 4°C is also acceptable.[3] Always protect it from moisture and light.[2][3]
-
In Solvent: Solutions are less stable and should ideally be prepared fresh before use.[4] If storage is necessary, store aliquots in glass vials with Teflon-lined caps. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3] Avoid storing organic solutions in plastic containers, as this can lead to leaching of impurities.[1]
Q2: How should I handle the solid powder to prevent degradation?
A2: 1-Palmitoyl-sn-glycero-3-phosphocholine powder is hygroscopic, meaning it can readily absorb moisture from the air, which may lead to hydrolysis.[1] To minimize moisture absorption, allow the container to warm to room temperature before opening.[1] Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
Q3: My 1-Palmitoyl-sn-glycero-3-phosphocholine solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur, especially when preparing aqueous solutions. This product has a solubility of up to 50 mg/mL in water, but may require sonication or gentle heating to fully dissolve.[3] If you observe precipitation after storage, especially at low temperatures, gently warm the solution and sonicate until it becomes clear. Always ensure the solvent is of high purity and, if using an organic solvent, that it is anhydrous.
Q4: What are the primary degradation pathways for this lipid?
A4: The main degradation pathway is hydrolysis of the ester bond, which can be accelerated by the presence of moisture or exposure to acidic or basic conditions. As a saturated lipid, it is less susceptible to oxidation than unsaturated lipids.[1] However, it is still advisable to avoid contact with strong oxidizing agents and to store it under an inert atmosphere (e.g., argon or nitrogen) when in solution to prevent long-term oxidative damage.[1][6]
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Key Considerations |
| Solid/Powder | -20°C | >1 Year | Glass, Teflon cap | Seal tightly; protect from light and moisture.[1][2] |
| 4°C | Short-term | Glass, Teflon cap | Seal tightly; protect from light and moisture.[3] | |
| In Solvent | -80°C | 6 months | Glass, Teflon cap | Use inert gas (Ar, N₂); avoid plastic.[1][3] |
| -20°C | 1 month | Glass, Teflon cap | Use inert gas (Ar, N₂); avoid plastic.[1][3] |
Table 2: Solubility Information
| Solvent | Solubility | Preparation Notes |
| Water | 50 mg/mL (100.88 mM) | May require sonication and/or gentle heating.[3] |
| Ethanol | Soluble | Purge with inert gas for storage.[2] |
| Methanol | Soluble | Purge with inert gas for storage.[2] |
| Chloroform | Soluble | Purge with inert gas for storage.[2] |
| DMSO | Insoluble | Do not use as a solvent.[7] |
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results can often be traced back to compound instability or improper handling. Use the following workflow to troubleshoot potential issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1-Palmitoyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. targetmol.com [targetmol.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. selleckchem.com [selleckchem.com]
solubility issues of 1-Palmitoyl-propanediol-3-phosphocholine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1-Palmitoyl-propanediol-3-phosphocholine (PPC) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound (CAS 68124-68-5) is a specific lysophospholipid analog. Due to limited publicly available data for this exact molecule, some information provided, particularly quantitative data and specific protocols, is based on the closely related and well-studied compound 1-Palmitoyl-sn-glycero-3-phosphocholine (L-alpha-lysophosphatidylcholine, 16:0 Lyso PC; CAS 17364-16-8) and general principles of lysophospholipid behavior. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPC)?
This compound is a synthetic lysophospholipid. It possesses a single palmitoyl (16:0) acyl chain, a propanediol backbone, and a phosphocholine headgroup.[1] Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, governs its behavior in aqueous solutions.
Q2: Why am I having trouble dissolving PPC in my aqueous buffer?
Lysophospholipids like PPC can have limited solubility in aqueous buffers, especially at concentrations above their critical micelle concentration (CMC).[2][3] Below the CMC, they exist as monomers. Above the CMC, they self-assemble into micelles.[4] The solubility is influenced by factors such as temperature, pH, ionic strength, and the specific buffer components.[2][5][6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
Q4: How does the acyl chain length affect solubility?
Generally, for lysophospholipids, a longer acyl chain leads to lower aqueous solubility and a lower CMC.[2][7] The C16 palmitoyl chain of PPC results in significant hydrophobicity.
Troubleshooting Guide
Issue 1: PPC powder is not dissolving or is forming a cloudy suspension.
-
Cause: The concentration of PPC may be too high, or the dissolution conditions may be suboptimal. Direct dissolution of lysophospholipids in aqueous buffers can be challenging.
-
Solution:
-
Prepare a stock solution in an organic solvent: First, dissolve the PPC powder in a suitable organic solvent like ethanol or methanol.[8][9]
-
Evaporate the organic solvent: Under a stream of inert gas (like nitrogen or argon), evaporate the solvent to form a thin lipid film on the surface of the vessel.
-
Hydrate the lipid film: Add the desired aqueous buffer to the lipid film and vortex or sonicate to aid dissolution. Gentle warming can also be beneficial, but be mindful of the compound's stability.
-
Issue 2: The PPC solution is clear initially but precipitates over time.
-
Cause: The solution may be supersaturated, or changes in temperature or buffer composition (e.g., pH shifts) could be reducing solubility. The stability of aqueous solutions of some lysophospholipids can be limited.[10]
-
Solution:
-
Prepare fresh solutions: It is recommended to prepare aqueous solutions of PPC fresh for each experiment.
-
Optimize buffer conditions: Investigate the effect of pH and ionic strength on the solubility of PPC in your specific buffer system. Some lysophospholipids exhibit better solubility at a slightly acidic or basic pH, depending on their head group.
-
Store appropriately: If short-term storage is necessary, keep the solution at a constant temperature. Avoid freeze-thaw cycles.
-
Issue 3: Inconsistent experimental results when using PPC.
-
Cause: If working near the CMC, small variations in concentration can lead to significant changes in the aggregation state (monomers vs. micelles), which can affect biological activity or experimental outcomes.
-
Solution:
-
Work at concentrations well below or well above the estimated CMC: To ensure a consistent aggregation state, prepare your PPC solutions at a concentration that is definitively in the monomeric or micellar range.
-
Control temperature: Temperature can affect the CMC. Ensure your experiments are conducted at a consistent and controlled temperature.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound and a Related Compound.
| Property | This compound | 1-Palmitoyl-sn-glycero-3-phosphocholine |
| CAS Number | 68124-68-5[1] | 17364-16-8[11] |
| Molecular Formula | C24H50NO6P[1] | C24H50NO7P[11] |
| Molecular Weight | 479.6 g/mol [1] | 495.63 g/mol |
Table 2: Critical Micelle Concentration (CMC) of Related Lysophosphatidylcholines.
Data for this compound is not available. The following data for 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC) can be used as an estimate.
| Compound | CMC in Aqueous Solution | Conditions |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | 4-8.3 µM[12] | Not specified |
| 1-Myristoyl-sn-glycero-3-phosphocholine (14:0) | 0.043-0.090 mM[12] | Not specified |
| 1-Lauroyl-sn-glycero-3-phosphocholine (12:0) | 0.4-0.9 mM[12] | Not specified |
Experimental Protocols
Protocol 1: Preparation of an Aqueous PPC Solution via the Thin Film Hydration Method
-
Weighing: Accurately weigh the desired amount of PPC powder in a glass vial.
-
Dissolution in Organic Solvent: Add a sufficient volume of ethanol or methanol to completely dissolve the powder. For example, a concentration of 10-20 mg/mL.
-
Formation of a Thin Film: Gently rotate the vial to coat the walls with the solution. Evaporate the solvent using a steady stream of dry nitrogen or argon gas. This will leave a thin, uniform film of the lipid on the inner surface of the vial.
-
Drying: To ensure complete removal of the organic solvent, place the vial under a high vacuum for at least 1-2 hours.
-
Hydration: Add the desired pre-warmed aqueous buffer to the vial. The volume should be calculated to achieve the target final concentration.
-
Dispersion: Vortex the vial vigorously for several minutes. For more resistant films, sonication in a bath sonicator may be necessary. Gentle warming (e.g., to 37°C) can aid in the dispersion process.[13] The solution should become clear.
-
Usage: Use the freshly prepared solution immediately for optimal results.
Visualizations
Caption: Workflow for preparing an aqueous solution of PPC.
Caption: Troubleshooting logic for PPC solubility issues.
References
- 1. scbt.com [scbt.com]
- 2. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. medchemexpress.com [medchemexpress.com]
preventing degradation of 1-Palmitoyl-propanediol-3-phosphocholine during extraction
Welcome to the technical support center for the analysis of 1-Palmitoyl-propanediol-3-phosphocholine. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to ensure the integrity of this lysophospholipid during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a lysophospholipid, a class of molecules that are intermediates in phospholipid metabolism. Its structure, containing ester and phosphodiester bonds, makes it susceptible to both enzymatic and chemical hydrolysis. Degradation can occur during sample collection, storage, or extraction, leading to artificially low quantification and the generation of confounding byproducts.
Q2: What are the primary causes of degradation during extraction?
The two main causes of degradation are:
-
Enzymatic Hydrolysis: Biological samples contain enzymes called phospholipases (e.g., lysophospholipase D) that can rapidly break down the molecule.[1] This activity persists until the enzymes are denatured.
-
Chemical Hydrolysis: The ester linkage of the palmitoyl chain and the phosphocholine headgroup are vulnerable to cleavage under harsh pH conditions (both strongly acidic and alkaline).[2][3] High temperatures can also accelerate this process.
Q3: How can I prevent enzymatic degradation?
The most effective strategy is to denature endogenous enzymes as quickly as possible. This is achieved by:
-
Rapid Solvent Addition: Immediately homogenize the biological sample in a large volume of cold organic solvent (e.g., methanol or a chloroform:methanol mixture). The solvent disrupts cell membranes and precipitates/denatures proteins, including phospholipases.
-
Low Temperatures: Perform all extraction steps on ice to reduce the activity of any enzymes before they are fully denatured.[2][4]
Q4: What is the optimal pH to maintain during the extraction process?
To prevent chemical hydrolysis, it is crucial to maintain a near-neutral pH. Studies on liposomal stability have shown that the minimum hydrolysis rate for phosphatidylcholine occurs around pH 6.5.[5] Avoid using strong acids or bases in your extraction buffers. If an acidic modifier is required to improve the recovery of certain lipid classes, a milder acid like citric acid is a safer alternative to hydrochloric acid (HCl).[2]
Q5: Which extraction method is most suitable for this molecule?
Traditional methods like the Bligh & Dyer or Folch procedures can result in incomplete recovery of more polar lysophospholipids.[3] For quantitative analysis, the following methods are recommended:
-
Simple Methanol (MeOH) Method: This is a rapid and highly effective single-phase method for extracting lysophospholipids from plasma or serum. It involves a single step of protein precipitation and centrifugation with cold methanol.[2][4][6]
-
Modified Folch Method: This involves re-extracting the upper aqueous phase multiple times to recover the more polar lysophospholipids that partition out of the initial chloroform layer.[3]
Q6: How should I store my samples before and after extraction?
-
Pre-Extraction: Snap-freeze biological samples in liquid nitrogen immediately after collection and store them at -80°C until you are ready to begin the extraction. This minimizes enzymatic activity.[2][4]
-
Post-Extraction: Store the final lipid extract in a solvent like methanol or chloroform/methanol at -80°C under an inert atmosphere (nitrogen or argon) to prevent long-term degradation and potential oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Recovery | 1. Inefficient extraction of a polar lysophospholipid. 2. Degradation from enzymatic activity. 3. Chemical hydrolysis due to improper pH. 4. Adsorption of the analyte to glass or plasticware. | 1. Switch to a method optimized for lysophospholipids, such as the Simple MeOH method or a modified Folch extraction.[2][3] 2. Work quickly on ice. Ensure immediate and thorough mixing of the sample with cold organic solvent to denature proteins. 3. Check the pH of all buffers and solutions. Maintain a pH between 6.0 and 7.5.[5] 4. Use siliconized tubes or glass vials for sample handling and storage.[2] |
| High Variability Between Replicates | 1. Inconsistent sample handling and timing. 2. Incomplete protein precipitation/enzyme denaturation. 3. Emulsion formation during phase separation (in biphasic methods).[7] | 1. Standardize all steps of the protocol, particularly incubation times and temperatures. 2. Ensure vigorous vortexing after adding the solvent to create a homogenous slurry and maximize protein precipitation. 3. Centrifuge the sample at a higher speed or for a longer duration. If emulsions persist, consider using a single-phase method like the MeOH extraction.[7] |
| Detection of Degradation Products (e.g., free palmitic acid, glycerophosphocholine) | 1. Significant enzymatic degradation occurred before or during extraction. 2. Harsh chemical conditions (pH, temperature) caused hydrolysis. 3. Solvents are contaminated with acids or bases. | 1. Review sample collection and pre-processing steps. Ensure samples are kept frozen and that the initial solvent addition is rapid and efficient. 2. Avoid high temperatures and extreme pH. Buffer all aqueous solutions to a neutral pH.[5] 3. Use fresh, high-purity (e.g., HPLC or LC-MS grade) solvents for the extraction. |
Data Presentation: Comparison of Extraction Methods
| Method | Principle | Suitability for Lysophospholipids | Pros | Cons |
| Simple Methanol (MeOH) | Single-phase extraction where cold methanol simultaneously precipitates proteins and solubilizes lipids.[2][4] | Excellent | Very rapid, simple, high reproducibility, minimizes steps where degradation can occur.[6] | May co-extract more non-lipid contaminants compared to biphasic methods. |
| Folch (Modified) | Biphasic (Chloroform:Methanol:Water) extraction. Modification involves repeated extraction of the aqueous phase to recover polar lipids.[3] | Good to Excellent | Provides a cleaner lipid extract. Gold standard for broad lipidome analysis.[8] | Labor-intensive, requires multiple steps, potential for lysophospholipid loss to the aqueous phase if not properly modified.[3] |
| Bligh & Dyer | Biphasic (Chloroform:Methanol:Water) extraction using less solvent than Folch.[9] | Fair to Good | Faster than Folch and uses less solvent.[8][9] | Often results in incomplete recovery of lysophospholipids due to their higher polarity.[3] |
| Acidified Butanol | Biphasic extraction using butanol and an acidic buffer to improve recovery of charged lipids.[2] | Good | Effective for a range of lysophospholipids. | Risk of artificial lysophospholipid generation due to hydrolysis by the acid, especially if a strong acid is used.[2][3] |
Visualizations
Key Degradation Pathways
Caption: Key enzymatic and chemical hydrolysis points of the target molecule.
Recommended Extraction Workflow
Caption: Step-by-step workflow for the Simple MeOH extraction method.
Experimental Protocols
Protocol 1: Simple Methanol (MeOH) Extraction for Plasma/Serum
This protocol is adapted from a method demonstrated to be highly effective for lysophospholipids and is recommended for its speed and simplicity.[2][4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
LC-MS grade Methanol (MeOH), pre-chilled to -20°C
-
Appropriate internal standard (e.g., a non-endogenous LPC like 17:0-LPC)
-
Siliconized microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Methodology:
-
Preparation: Prepare a stock solution of your internal standard in methanol. Pre-chill the methanol and the centrifuge to 4°C.
-
Sample Aliquoting: On ice, pipette a small volume of the biological sample (e.g., 10-20 µL) into a pre-chilled siliconized microcentrifuge tube.
-
Enzyme Denaturation & Extraction: Immediately add a large volume (e.g., 500 µL) of ice-cold methanol containing the internal standard to the sample. The high solvent-to-sample ratio is critical for effective protein precipitation.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure complete mixing and denaturation of proteins. The mixture should appear as a uniform, cloudy suspension.
-
Incubation: Incubate the tubes on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new, clean tube or an autosampler vial. Avoid disturbing the protein pellet.
-
Analysis/Storage: The sample is now ready for direct analysis (e.g., by LC-MS) or can be sealed under an inert gas and stored at -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. vliz.be [vliz.be]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Lysophospholipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of lysophospholipids (LPLs).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of LPLs by mass spectrometry.
1. Issue: Poor Signal Intensity or High Background Noise
-
Question: My lysophospholipid signal is weak and/or the baseline in my chromatogram is very noisy. What are the potential causes and solutions?
-
Answer: Weak signal intensity and high background noise can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.
-
Sample Preparation: Inefficient extraction can lead to low recovery of LPLs. The choice of extraction solvent is critical. For instance, while chloroform/methanol mixtures are effective for many phospholipids, the extraction of more polar LPLs like lysophosphatidic acid (LPA) and lysophosphatidylinositol (LPI) is often low unless the aqueous phase is acidified.[1][2] A modified Bligh & Dyer extraction using an acidified aqueous phase can significantly improve recovery.[2] However, be aware that acidic conditions can cause the breakdown of plasmenyl phospholipids, potentially inflating the levels of certain LPLs.[1]
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with LPLs for ionization, suppressing their signal.[3] This is a common issue in "shotgun" lipidomics where direct infusion is used.[1][4] The use of liquid chromatography (LC) prior to MS is highly recommended to separate LPLs from other interfering species.[1][4][5]
-
Mass Spectrometry Parameters: Suboptimal ion source parameters can lead to poor ionization efficiency. Key parameters to optimize include spray voltage, source temperature, and gas flows (nebulizer and drying gas). It is essential to tune these parameters using a standard solution of the target LPL class.
Troubleshooting Workflow: Signal Intensity Issues
A flowchart for troubleshooting poor signal intensity. -
2. Issue: In-source Fragmentation and Misidentification of LPLs
-
Question: I am observing unexpected peaks in my mass spectra that could be misinterpreted as different lysophospholipid species. How can I identify and mitigate this?
-
Answer: In-source fragmentation (ISF) is a well-documented phenomenon in electrospray ionization (ESI) mass spectrometry where lipids fragment within the ion source, creating ions that can be mistaken for other endogenous lipids.[6][7][8]
-
Common Examples of ISF:
-
Lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs).[6][8]
-
Lysophosphatidylserine (LPS) can break down in the ion source to generate ions corresponding to lysophosphatidic acid (LPA).[1] This underscores the necessity of chromatographic separation of these species prior to MS analysis.[1]
-
Formate adducts of choline-containing lipids, like LPC, can undergo in-source demethylation.[6]
-
-
Mitigation Strategies:
-
Optimization of ESI Source Parameters: A systematic evaluation of ESI source parameters can help find conditions that minimize ISF while maintaining good ionization for a wide range of lipids.[6][7] This includes carefully optimizing the capillary voltage, source temperature, and cone/declustering potential.
-
Chromatographic Separation: The use of liquid chromatography is crucial.[1][6] If a peak suspected to be an in-source fragment has the same retention time as a more abundant precursor lipid, it is likely an artifact. Endogenous lipids will typically have distinct retention times.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can help confirm the identity of a lipid by examining its characteristic fragment ions. In-source fragments will not have a precursor ion to be selected for fragmentation in the same way a true endogenous lipid would.
-
-
3. Issue: Inaccurate Quantification due to Isobaric Interference
-
Question: My quantitative results for certain lysophospholipids seem inaccurate. Could isobaric species be interfering?
-
Answer: Yes, isobaric interference is a significant challenge in LPL analysis. Isobaric species are molecules that have the same nominal mass but different elemental compositions or structures.
-
Examples of Isobaric LPLs: Different fatty acyl chain compositions can result in LPLs with the same mass (e.g., LPC(18:1) and LPC(18:0) with an additional double bond and two fewer hydrogens in the fatty acyl chain).
-
Distinguishing Isobaric Species:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, can provide accurate mass measurements that allow for the differentiation of isobaric species based on their exact mass.[2]
-
Liquid Chromatography: LC is essential for separating isobaric LPLs.[1] For example, LPLs with different fatty acyl chains will have different retention times on a reverse-phase column.
-
Internal Standards: The use of appropriate internal standards is critical for accurate quantification. It is recommended to use stable isotope-labeled (e.g., deuterated) internal standards for each LPL class being analyzed.[1] Using internal standards with odd-numbered carbon chains can sometimes lead to isobaric overlap with naturally occurring LPLs.[1]
-
-
Frequently Asked Questions (FAQs)
1. What are typical starting MS parameters for lysophospholipid analysis?
While optimal parameters are instrument-dependent and should be empirically determined, the following table provides a general starting point for various LPL classes.
| Parameter | Lysophosphatidylcholines (LPCs) | Lysophosphatidic Acids (LPAs) | Lysophosphatidylethanolamines (LPEs) | Lysophosphatidylserines (LPS) |
| Ionization Mode | Positive | Negative | Positive/Negative | Negative |
| Precursor Ion | [M+H]+, [M+Na]+ | [M-H]- | [M+H]+, [M-H]- | [M-H]- |
| Product Ion (MRM) | m/z 184 (choline headgroup) | m/z 153 (cyclic phosphate) | m/z 141 (ethanolamine headgroup) or fatty acid fragment | Fatty acid fragment |
| Spray Voltage | 3.0 - 5.5 kV[9] | -4.5 kV[10] | 3.0 - 4.5 kV | -4.0 to -4.5 kV |
| Source Temperature | 300 - 550 °C[9][10] | 550 °C[10] | 300 - 500 °C | 450 - 550 °C |
| Cone/Declustering Potential | 30 - 60 V[1] | -90 V[10] | 30 - 60 V | -80 to -100 V |
| Collision Energy | 20 - 40 eV | -26 V[10] | 20 - 40 eV | 25 - 45 eV |
Note: These values are illustrative. Always optimize for your specific instrument and application.
2. How do I choose the right extraction method for my samples?
The choice of extraction method depends on the specific LPLs of interest and the sample matrix.
-
Folch and Bligh-Dyer Methods: These are classic liquid-liquid extraction methods using chloroform and methanol.[11] They are effective for a broad range of lipids.
-
Modified Folch/Bligh-Dyer: For polar LPLs like LPA, acidification of the aqueous phase (e.g., with HCl) is often necessary to improve recovery.[1][2] A modified method using methyl-tert-butyl ether (MTBE) instead of chloroform has also been shown to be effective.[4][12][13]
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate lipid classes and enrich for low-abundance LPLs.[14][15][16]
Lysophospholipid Signaling Pathway
3. What is the importance of collision energy optimization in MRM analysis of LPLs?
Collision energy (CE) is a critical parameter in Multiple Reaction Monitoring (MRM) that influences the fragmentation of the precursor ion and the intensity of the product ion.
-
Impact of CE:
-
Too low CE: Insufficient fragmentation, leading to a weak product ion signal.
-
Too high CE: Excessive fragmentation, potentially breaking down the desired product ion and reducing its signal.
-
-
Optimization: CE should be optimized for each specific LPL precursor-product ion transition to achieve maximum sensitivity.[17][18][19] This is typically done by infusing a standard of the target analyte and systematically varying the CE to find the value that yields the highest product ion intensity. Automated routines for CE optimization are available on many mass spectrometers.[18]
Experimental Protocols
Protocol 1: Lysophospholipid Extraction from Plasma (Modified Folch Method)
-
To 100 µL of plasma in a glass tube, add 10 µL of an internal standard mixture containing deuterated LPLs.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of 0.1 M HCl. Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass syringe.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).
Protocol 2: General LC-MS/MS Method for LPL Profiling
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the LPLs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs or using polarity switching.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.
-
Parameter Optimization: Optimize ion source parameters (spray voltage, gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) for each LPL to be analyzed using authentic standards.[9]
-
References
- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Artifacts in Lysophospholipid Analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding common artifacts encountered during lysophospholipid (LPL) analysis by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In-Source Fragmentation (ISF)
1. What is in-source fragmentation (ISF) and why is it a problem in LPL analysis?
In-source fragmentation is a phenomenon where lysophospholipids and other lipid species fragment within the ion source of a mass spectrometer before mass analysis.[1] This is problematic because the resulting fragment ions can have the same mass as other endogenous lipids, leading to misidentification and inaccurate quantification.[2][3] For instance, lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as lysophosphatidylethanolamines (LPEs) or free fatty acids.[1][4] Similarly, lysophosphatidylserine (LPS) can break down in the ion source to generate lysophosphatidic acid (LPA), leading to an overestimation of LPA levels.[5][6] In complex biological samples, it has been estimated that approximately 40% of the most abundant masses corresponding to unique lipids in the negative ionization mode could be artifacts from ISF.[1]
2. How can I identify if in-source fragmentation is occurring in my experiment?
Several strategies can help identify ISF:
-
Use of Exogenous Standards: Incorporate an exogenous or isotopically labeled internal standard for the suspected parent lipid (e.g., a standard for LPS when analyzing LPA). If you detect a fragment ion corresponding to the artifact (e.g., the LPA-like fragment from the LPS standard), it confirms that ISF is happening under your experimental conditions.[2]
-
Chromatographic Separation: If using liquid chromatography-mass spectrometry (LC-MS), in-source fragments will co-elute with their precursor lipid. If a suspected lipid peak (e.g., LPE) has the exact same retention time as a much more abundant lipid that is known to fragment (e.g., LPC), it is likely an artifact.[1]
-
Varying Ion Source Parameters: Systematically altering ion source parameters like capillary temperature, spray voltage, or cone/declustering voltage can help. A reduction in these parameters should lead to a decrease in the intensity of the artifact peak relative to the precursor ion.[7][8]
3. What are the best practices to minimize or eliminate in-source fragmentation?
Minimizing ISF is crucial for accurate LPL analysis. Here are some recommended approaches:
-
Optimize Ion Source Conditions: Employ "softer" ionization conditions. This can be achieved by reducing the source temperature, spray voltage, and cone/declustering potential.[2][7] It's advisable to tune the instrument using a standard of the lipid class prone to fragmentation to find the optimal settings that minimize fragmentation while maintaining adequate sensitivity.[9]
-
Utilize Liquid Chromatography (LC): LC separation is highly recommended to resolve isobaric species and to distinguish true lipids from in-source fragments based on their retention times.[5][6] Direct infusion or "shotgun" lipidomics approaches are more susceptible to misinterpretation due to ISF.[1]
-
Chemical Derivatization: Derivatizing the headgroup of a specific lysophospholipid class can shift its mass, preventing its fragment from overlapping with other endogenous lipids. This is a highly effective strategy for accurate quantification.[2]
Acyl Migration
1. What is acyl migration in lysophospholipids?
Acyl migration is a non-enzymatic, intramolecular reaction where the fatty acyl chain moves between the sn-1 and sn-2 positions of the glycerol backbone.[10] This isomerization is catalyzed by both acidic and basic conditions and is also influenced by temperature.[4] The sn-1 acyl isomer is generally more stable, and at equilibrium, the ratio of sn-1 to sn-2 acyl LPC can be approximately 9:1.[4] This can lead to an underestimation of the biologically relevant sn-2 lysophospholipid species.
2. How can I prevent acyl migration during sample preparation and storage?
Controlling pH and temperature is critical to prevent acyl migration:
-
Acidic Extraction: Perform lipid extractions under acidic conditions (pH 4) and at low temperatures (4°C). These conditions have been shown to effectively halt intramolecular acyl migration for at least a week.[3][11]
-
Low-Temperature Storage: Store samples at low temperatures (-20°C or -80°C) to slow down the rate of isomerization.[11][12] Storage in an organic solvent like chloroform:methanol (2:1, v/v) at -20°C also significantly reduces acyl migration compared to storage in aqueous buffers.[12]
-
Avoid Basic Conditions: Be aware that some common acylation procedures for synthesizing phospholipids use basic catalysts, which can accelerate acyl migration.
3. Does the fatty acid composition affect the rate of acyl migration?
Yes, the structure of the acyl chain significantly influences the rate of migration. Polyunsaturated fatty acids (PUFAs) migrate at a slower rate than saturated or monounsaturated fatty acids.[4] For example, at 37°C and pH 7.4, the rate of acyl migration from the sn-2 to the sn-1 position follows this order: 16:0 LPC > 18:1 LPC > 20:4 LPC > 22:6 LPC.[4][12]
Adduct Formation
1. What are adducts and how do they affect lysophospholipid analysis?
In electrospray ionization mass spectrometry (ESI-MS), lysophospholipids can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[13] While adduct formation is necessary for ionization, inconsistent or multiple adduct formation for the same analyte can complicate data analysis by splitting the signal between several ions, potentially reducing the apparent intensity of the primary ion and making quantification more challenging.
2. How can I control adduct formation for more consistent results?
-
Mobile Phase Modifiers: The deliberate addition of a specific salt to the mobile phase can promote the formation of a single, desired adduct, simplifying the resulting mass spectra. For example, adding a small amount of lithium hydroxide can facilitate the formation of lithiated adducts of glycerophosphocholine lipids, which can provide more structural information upon fragmentation.[13]
-
High-Quality Solvents: Use high-purity, LC-MS grade solvents to minimize the presence of unknown metal cations that can lead to unexpected adduct formation.
-
Sample Clean-up: Implement appropriate sample clean-up procedures to remove excess salts from the sample matrix that could contribute to unwanted adduct formation.
Quantitative Data Summary
Table 1: Influence of Acyl Chain Composition on the Rate of Acyl Migration of sn-2 Lysophosphatidylcholines (LPCs) at 37°C and pH 7.4.
| LPC Species | % of sn-2 Isomer Remaining after 8 hours | Relative Rate of Isomerization |
| sn-2 16:0 LPC | < 5% | Highest |
| sn-2 18:1 LPC | ~29% | Intermediate |
| sn-2 20:4 LPC | > 60% | Low |
| sn-2 22:6 LPC | > 60% | Lowest |
Data adapted from studies on acyl migration rates in aqueous buffer.[4][12]
Table 2: Effect of Temperature and Storage Conditions on the Stability of sn-2 16:0 LPC vs. sn-2 22:6 LPC.
| Condition | % Isomerization of sn-2 16:0 LPC | % Isomerization of sn-2 22:6 LPC |
| Storage in organic solvent at -20°C for 4 weeks | ~55% | ~10% |
| Incubation in aqueous buffer at 37°C for 24 hours | 100% | ~78% |
Data highlights the greater stability of polyunsaturated LPCs, especially under optimized storage conditions.[12]
Experimental Protocols
Protocol for Lysophospholipid Extraction to Minimize Acyl Migration
This protocol is adapted from methodologies designed to preserve the isomeric distribution of lysophospholipids.[3][11]
Materials:
-
Siliconized or glass sample tubes
-
Methanol (acidified to pH 4.0 with formic acid)
-
Internal standards (e.g., 17:0-LPA, 17:0-LPC)
-
Homogenizer
-
Centrifuge (capable of 4°C operation)
Procedure:
-
Place approximately 100 mg of tissue or a specific volume of biofluid into a pre-chilled siliconized sample tube on ice.
-
Add 9 volumes of ice-cold acidic methanol (pH 4.0) containing the appropriate internal standards.
-
Homogenize the sample for 10 minutes at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and perform a second centrifugation at 21,500 x g for 10 minutes at 4°C to remove any remaining precipitates.
-
The resulting supernatant is ready for LC-MS/MS analysis. Store at -20°C or below if not analyzed immediately.
Protocol for Minimizing In-Source Fragmentation during LC-MS Analysis
This protocol provides general guidelines for optimizing ESI source parameters. Optimal values are instrument-dependent and should be determined empirically.
Materials:
-
A standard solution of a lysophospholipid known to be susceptible to fragmentation (e.g., LPC or LPS).
-
Your LC-MS system.
Procedure:
-
Infuse the standard solution directly into the mass spectrometer.
-
Set the initial ion source parameters to the instrument manufacturer's default settings.
-
Monitor the intensity of the precursor ion and the known fragment ion (e.g., for LPC [M-CH₃]⁻ which is isobaric with LPE, or for LPS [M-H-87]⁻ which is isobaric with LPA).
-
Systematically reduce the following parameters, one at a time, while observing the ratio of the fragment ion to the precursor ion:
-
Source/Capillary Temperature: Decrease in increments of 25-50°C.
-
Spray Voltage: Decrease in increments of 0.5 kV.
-
Cone Voltage / Declustering Potential / Fragmentor Voltage: Decrease in increments of 10-20 V.
-
-
Identify the parameter settings that provide the lowest fragment-to-precursor ratio without significantly compromising the signal intensity of the precursor ion.
-
Apply these optimized source conditions to your analytical method for sample analysis.
Visualizations
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 1-Palmitoyl-propanediol-3-phosphocholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 1-Palmitoyl-propanediol-3-phosphocholine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my target compound, this compound, during column chromatography purification. What are the potential causes and solutions?
A: Low recovery during chromatographic purification can stem from several factors. A primary concern is the potential for the compound to irreversibly bind to the stationary phase or co-elute with impurities that are not easily detected. The amphipathic nature of this compound can lead to challenging chromatographic behavior, including streaking or broad peaks, which contributes to poor separation and yield loss.
Troubleshooting Steps:
-
Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify a mobile phase that provides good separation and an appropriate retention factor (Rf) for the target compound.
-
Stationary Phase Selection: The choice of stationary phase is critical. While silica gel is common, its acidic nature can sometimes lead to compound degradation or irreversible adsorption. Consider using a less acidic stationary phase like alumina or a bonded silica phase.
-
Alternative Purification Methods: If column chromatography proves consistently problematic, explore alternative purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.
Issue 2: Persistent Impurities in the Final Product
Q: After purification, my this compound still shows the presence of impurities when analyzed by HPLC-MS. What are the likely impurities and how can I remove them?
A: Persistent impurities in the final product are often structurally similar to the target compound, making them difficult to separate. Potential impurities could include unreacted starting materials, byproducts from the synthetic route, or isomers.
Potential Impurities and Removal Strategies:
| Potential Impurity | Identification Method | Recommended Removal Strategy |
| Unreacted 1-Palmitoyl-propanediol | Mass Spectrometry (MS) | Optimize chromatographic conditions for better separation; consider a different stationary phase. |
| Lysophosphatidylcholine isomers | High-Performance Liquid Chromatography (HPLC) with a suitable column | Preparative HPLC with a high-resolution column. |
| Residual solvents from synthesis | Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) | High-vacuum drying or lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A robust method for purity assessment is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][2] This technique allows for the separation of the target compound from potential impurities and provides mass information for identification. A suitable method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
Q2: My compound is very polar and does not move from the baseline on a standard silica gel TLC plate. How can I purify it using column chromatography?
A2: For highly polar compounds, standard normal-phase chromatography on silica gel can be challenging. In such cases, you can consider using reversed-phase column chromatography or employ a more polar solvent system in normal-phase chromatography. For instance, a mobile phase containing a higher percentage of methanol or even the addition of a small amount of water to the eluent can help in eluting highly polar compounds from a silica gel column.
Q3: Can I use a purification method other than chromatography?
A3: Yes, depending on the nature of the impurities, recrystallization can be a viable and scalable alternative to chromatography.[3][4] This technique relies on the differential solubility of the target compound and impurities in a given solvent system. A successful recrystallization can yield a highly pure crystalline product. Screening various solvents and solvent mixtures is crucial to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Experimental Protocols
Protocol 1: Analytical HPLC-MS for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-1000
Protocol 2: General Troubleshooting Workflow for Column Chromatography
This workflow provides a logical sequence of steps to troubleshoot common issues encountered during flash column chromatography.[5]
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for selecting a purification method for this compound.
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS [mdpi.com]
- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 5. Purification [chem.rochester.edu]
Technical Support Center: High-Resolution Analysis of Lysophosphatidylcholine (LPC) Isomers by LC-MS
Welcome to the technical support center for the analysis of lysophosphatidylcholine (LPC) isomers using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high-resolution separation of these critical lipid molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of LPC isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution of sn-1 and sn-2 Positional Isomers | Inadequate chromatographic selectivity. Co-elution of isomers. | Optimize Chromatographic Method: - Reversed-Phase Liquid Chromatography (RPLC): This is often the preferred method for separating sn-positional isomers. Use a high-resolution column such as a C18 or C30. LPC isomers with the acyl chain at the sn-2 position typically elute earlier than their sn-1 counterparts[1]. - Mobile Phase: Employ a mobile phase with a high organic content, such as acetonitrile or methanol with water. The addition of a small percentage of a modifier like formic acid or ammonium formate can improve peak shape and ionization efficiency[2]. - Gradient Elution: A shallow gradient can enhance the separation of closely eluting isomers. - Ion Mobility Spectrometry (IMS): Couple your LC system with an IMS device. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve co-eluting isomers[3][4]. |
| Peak Tailing | Secondary interactions between LPC and the stationary phase. Column overload. Physical issues with the column. | Address Chemical Interactions: - Mobile Phase pH: Adjusting the pH of the mobile phase can minimize interactions between basic LPC molecules and residual silanol groups on the silica-based stationary phase[5]. - Mobile Phase Additives: The addition of a competitor, such as triethylamine (TEA), can block active sites on the stationary phase and reduce tailing[6]. Check for Overload: - Reduce Sample Concentration: Dilute the sample to see if peak shape improves. Inspect Column Health: - Column Void or Blockage: A void at the column inlet or a blocked frit can cause peak tailing. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary[5][7]. |
| Retention Time Instability | Fluctuations in mobile phase composition or flow rate. Unstable column temperature. Column degradation. | Ensure System Stability: - Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure thorough mixing and degassing.[8] - Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[9][10] - Column Thermostatting: Use a column oven to maintain a stable temperature, as even minor fluctuations can affect retention times.[8][11] Monitor Column Health: - Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Column Aging: Over time, column performance can degrade, leading to retention time shifts. If other troubleshooting steps fail, consider replacing the column. |
| Poor Signal Intensity or Ion Suppression | Matrix effects from co-eluting compounds. Inefficient ionization. | Minimize Matrix Effects: - Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][12] - Chromatographic Separation: Optimize the chromatography to separate LPCs from major matrix components like other phospholipids.[13] Enhance Ionization: - Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Ammonium formate or ammonium acetate are commonly used to promote the formation of [M+H]+ or [M+NH4]+ adducts in positive ion mode.[2] - Source Parameters: Optimize mass spectrometer source parameters, such as capillary voltage and gas flows, for LPC analysis. |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is better for separating LPC isomers: Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A1: For the separation of sn-positional isomers of LPCs, RPLC is generally more effective . RPLC separates molecules based on their hydrophobicity, and the subtle difference in the position of the fatty acyl chain leads to different retention times, with sn-2 isomers typically eluting earlier than sn-1 isomers[1]. HILIC , on the other hand, separates lipids based on the polarity of their head groups. While excellent for class separation of lipids (e.g., separating LPCs from phosphatidylcholines), it is generally less effective at resolving sn-positional isomers within the same class[13][14].
Q2: What are the key experimental parameters to optimize for improving the resolution of LPC isomers?
A2: The key parameters to optimize include:
-
Column Chemistry: High-resolution RPLC columns (e.g., C18, C30) with smaller particle sizes (sub-2 µm) provide higher efficiency and better resolution.
-
Mobile Phase Composition: The type and ratio of organic solvent (acetonitrile, methanol) to water, as well as the type and concentration of additives (e.g., formic acid, ammonium formate), significantly impact selectivity and peak shape[2].
-
Gradient Profile: A shallow and optimized gradient elution is crucial for separating closely eluting isomers.
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility[8].
-
Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.
Q3: How can I confirm the identity of LPC isomers after separation?
A3: Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of LPC isomers. By inducing fragmentation of the precursor ion, you can obtain characteristic product ions that provide information about the fatty acyl chain and the phosphocholine headgroup. For sn-positional isomers, the relative intensities of certain fragment ions can differ, aiding in their identification[15][16][17][18]. The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, further increasing confidence in identification.
Q4: What are common sources of matrix effects in LPC analysis, and how can they be mitigated?
A4: Common sources of matrix effects in biological samples include other phospholipids, salts, and proteins. These co-eluting compounds can suppress the ionization of LPCs, leading to inaccurate quantification. Mitigation strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering substances.
-
Chromatographic Separation: Optimizing the LC method to chromatographically resolve LPCs from the bulk of the matrix components is crucial.
-
Use of Internal Standards: Employing stable isotope-labeled internal standards (SIL-IS) that co-elute with the analytes of interest can compensate for matrix-induced ion suppression or enhancement.
Q5: Can ion mobility spectrometry (IMS) help in the analysis of LPC isomers?
A5: Yes, absolutely. Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with LC-MS, it provides an additional dimension of separation. This is particularly useful for resolving isobaric and isomeric lipids, including LPC sn-positional isomers, that may co-elute during the chromatographic separation[3][4].
Experimental Protocols
Protocol 1: Separation of LPC sn-Positional Isomers using RPLC-MS
This protocol is optimized for the separation of sn-1 and sn-2 LPC isomers.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | Water:Acetonitrile (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate |
| Gradient | 0-2 min, 40% B; 2-2.1 min, 40-45% B; 2.1-12 min, 45-55% B; 12-12.1 min, 55-90% B; 12.1-15 min, 90% B; 15.1-18 min, 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 2-10 µL |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Parameters | Capillary Voltage: 3.0 kV; Source Temp: 120 °C; Desolvation Temp: 350 °C; Cone Gas Flow: 50 L/h; Desolvation Gas Flow: 800 L/h |
| Data Acquisition | MS/MS with collision-induced dissociation (CID) |
Protocol 2: Class Separation of LPCs using HILIC-MS
This protocol is suitable for separating LPCs as a class from other phospholipids.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent[13][14][19] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole, Q-TOF, or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Parameters | Capillary Voltage: 3.2 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C; Cone Gas Flow: 150 L/h; Desolvation Gas Flow: 900 L/h |
| Data Acquisition | Full Scan or Multiple Reaction Monitoring (MRM) for targeted quantification |
Visualizations
LPC Signaling Pathway
References
- 1. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
minimizing ion suppression effects for 1-Palmitoyl-propanediol-3-phosphocholine
Welcome to the technical support center for the analysis of 1-Palmitoyl-propanediol-3-phosphocholine (PPC) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis, with a primary focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound (PPC)?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, PPC, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS), occurs in the ion source and can lead to a decreased analyte signal. For PPC quantification, this can result in underestimation of the true concentration, poor reproducibility, and decreased sensitivity of the assay.[1][2] Phospholipids, including lysophosphatidylcholines like PPC, are major contributors to ion suppression, especially in biological samples.[3][4][5][6]
Q2: What are the primary causes of ion suppression when analyzing PPC in biological samples?
A2: The most common causes of ion suppression in the analysis of PPC from biological matrices such as plasma or serum include:
-
Endogenous Matrix Components: Biological samples contain a high concentration of other lipids, salts, and metabolites that can co-elute with PPC and interfere with its ionization.[1] Glycerophosphocholines are particularly problematic.[3][5]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, can negatively impact ionization.[1][7]
-
High Analyte Concentration: At high concentrations, PPC itself can saturate the electrospray process, leading to a non-linear response.[1]
Q3: How can I determine if ion suppression is affecting my PPC analysis?
A3: A post-column infusion experiment is the most direct method to identify and diagnose ion suppression.[1][2][5] This technique involves introducing a constant flow of a PPC standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant signal of the PPC standard indicates a region of ion suppression caused by co-eluting matrix components.
Another useful technique is to monitor for characteristic fragment ions of other phospholipids that are known to cause suppression. For instance, the m/z 184 fragment is characteristic of phosphocholine-containing lipids and can be monitored to track their elution and adjust chromatographic conditions accordingly.[3][5][8]
Troubleshooting Guides
Issue 1: Low PPC Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly other phospholipids.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering lipids while retaining your analyte, PPC.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[9] Consider using a specialized SPE phase designed for phospholipid removal, such as those with zirconia-coated silica (e.g., HybridSPE).[6][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.[11] Experiment with different organic solvents to optimize the extraction of PPC while leaving interfering compounds behind.
-
Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids.[4] If using PPT, consider further cleanup steps or dilution of the supernatant.[9]
-
-
Enhance Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between PPC and the region of ion suppression identified by a post-column infusion experiment.[4]
-
Column Chemistry: Consider using a different column chemistry. A C18 column is commonly used, but other phases may offer different selectivity.
-
Metal-Free Columns: For phosphorylated compounds like PPC, interactions with stainless steel column components can cause adsorption and signal loss. Using a metal-free or PEEK-lined column may improve peak shape and signal intensity.[12]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PPC will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification by compensating for signal variability.[8]
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between different samples or batches.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: As outlined above, consistent and effective removal of matrix components is key. The following table summarizes the effectiveness of various sample preparation techniques in removing phospholipids.
Sample Preparation Technique % Phospholipid Removal (Approximate) Key Advantages Protein Precipitation (PPT) Low Simple and fast Liquid-Liquid Extraction (LLE) Moderate to High Can provide clean extracts Solid-Phase Extraction (SPE) High High selectivity and cleanup HybridSPE (Zirconia-based) >99%[13] Highly specific for phospholipid removal Captiva ND Lipids Filtration ~99%[14] Effective lipid removal with filtration -
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.
-
Monitor System Suitability: Regularly inject a quality control (QC) sample to monitor for any drift in instrument performance or increase in background that could indicate column fouling or contamination of the ion source.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
PPC analytical standard solution (at a concentration that gives a stable and mid-range signal)
-
Blank, extracted biological matrix (e.g., plasma, serum)
-
Mobile phases
Methodology:
-
Set up your LC-MS/MS system with the analytical column in place.
-
Connect the outlet of the analytical column to one inlet of a tee union.
-
Connect a syringe pump containing the PPC standard solution to the second inlet of the tee union.
-
Connect the outlet of the tee union to the MS ion source.
-
Begin the LC gradient with the mobile phase.
-
Start the syringe pump to deliver a constant, low flow rate of the PPC standard (e.g., 10 µL/min).
-
Monitor the signal of the PPC parent ion in the mass spectrometer. You should observe a stable baseline.
-
Inject a prepared blank matrix sample onto the LC column.
-
Monitor the PPC signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Phospholipid Removal using HybridSPE
Objective: To selectively remove phospholipids from a biological sample prior to LC-MS/MS analysis.
Materials:
-
HybridSPE plate or cartridges
-
Biological sample (e.g., plasma)
-
Precipitation solvent (e.g., 1% formic acid in acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Collection plate or vials
Methodology:
-
To a well of the HybridSPE plate or cartridge, add your biological sample.
-
Add the precipitation solvent at a ratio of 3:1 (solvent:sample).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Apply a vacuum or positive pressure to the HybridSPE plate/cartridge to force the sample through the packed bed and into a collection plate or vials. The zirconia-coated particles will retain the phospholipids.
-
The resulting eluate is the phospholipid-depleted sample, which can then be evaporated and reconstituted or directly injected for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low signal or poor reproducibility of PPC.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
quality control measures for synthetic lysophospholipid standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic lysophospholipid (LPL) standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for synthetic LPL standards?
A1: Proper storage and handling are critical to maintain the integrity of synthetic LPL standards.[1][2] Unsaturated LPLs are particularly susceptible to oxidation and hydrolysis.[1]
-
Storage Temperature : Store all LPL standards, whether in powder or organic solution, at -20°C ± 4°C.[1][3] For long-term stability, storage at or below -16°C is recommended.[2]
-
Form :
-
Saturated LPLs : These are stable as powders and should be stored in a glass container with a Teflon-lined cap.[1][2]
-
Unsaturated LPLs : These are highly hygroscopic and should be dissolved in a suitable organic solvent (e.g., chloroform) and stored under an inert atmosphere (argon or nitrogen).[1][2] Storing unsaturated LPLs as a powder is not recommended.[2]
-
-
Aqueous Suspensions : Avoid storing LPLs in aqueous suspensions for extended periods as this can lead to hydrolysis.[1]
-
Handling :
Q2: What is the expected purity of synthetic LPL standards?
A2: Reputable suppliers typically provide synthetic LPL standards with a high degree of purity. For example, some commercial standards are specified to be ≥ 99% pure as determined by HPLC.[3] It is crucial to verify the purity upon receipt and periodically throughout the product's shelf life.
Q3: My LPL standard is showing signs of degradation. What are the common causes?
A3: Degradation of LPL standards can manifest as changes in physical appearance, chromatographic profile, or mass spectrometric signal. The primary causes of degradation are:
-
Hydrolysis : The ester bond connecting the fatty acid to the glycerol backbone is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate pH.[4][5] This results in the formation of free fatty acids and glycerophosphocholine.
-
Oxidation : LPLs with unsaturated fatty acid chains are prone to oxidation at the double bonds.[1] This can be initiated by exposure to air (oxygen), light, and trace metal contaminants.
-
Acyl Chain Migration : In acidic aqueous solutions, the acyl chain of lysophospholipids can migrate between the sn-1 and sn-2 positions of the glycerol backbone.[3]
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Problem: I am observing unexpected or no peaks in my mass spectrum.
| Potential Cause | Troubleshooting Steps |
| In-source Fragmentation/Decomposition | Lysophosphatidylserine (LPS) can break down in the mass spectrometer source to generate lysophosphatidic acid (LPA).[6] Optimize source conditions (e.g., use a less harsh ionization condition) to minimize this.[7] The use of liquid chromatography (LC) prior to MS is highly recommended to separate these species before they enter the mass spectrometer.[6] |
| No Peaks or Low Signal Intensity | This could be an issue with the sample preparation, the instrument, or the standard itself.[8] First, verify the proper preparation of your sample. Check for issues with the autosampler and syringe.[8] Ensure the detector is functioning correctly and that gases are flowing as expected.[8] A lack of peaks might also indicate a problem with the sample reaching the detector.[8] |
| Isobaric Interference | Different LPL species can have the same mass-to-charge ratio (isobars), making them indistinguishable by MS alone.[6] The use of LC prior to MS/MS is essential to resolve these isobaric species.[6] |
| Contamination | Contamination from solvents, plasticware, or sample carryover can lead to extraneous peaks.[1][9] Use high-purity, LC-MS grade solvents and glass containers.[1][10] Run blank injections between samples to check for carryover.[11] |
Liquid Chromatography (LC) Analysis
Problem: I am experiencing issues with peak shape (tailing, splitting, broadening) or retention time shifts.
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | A buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[10][12] Flush the column with an appropriate solvent. If the problem persists, replace the guard column or the analytical column.[10] |
| Inappropriate Mobile Phase | The composition and pH of the mobile phase are critical for good chromatography.[9][13] Ensure the mobile phase is properly prepared with high-purity solvents and that the pH is within the stable range for the column.[10][13] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12][14] Whenever possible, dissolve the sample in the initial mobile phase.[14] |
| Retention Time Shifts | Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift.[9] Ensure the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[10] |
| Sample Overload | Injecting too much sample can lead to broad and tailing peaks.[12][13] Reduce the injection volume or the concentration of the sample.[12][14] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of a synthetic LPL standard using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector if the LPL has a chromophore).
-
Standard Preparation :
-
Accurately weigh a small amount of the LPL standard.
-
Dissolve the standard in an appropriate organic solvent (e.g., chloroform/methanol mixture) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for the detector's linear range.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 or a normal-phase silica column can be used. The choice will depend on the specific LPL and the desired separation.
-
Mobile Phase :
-
Reversed-Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.
-
Normal-Phase: A gradient of a non-polar solvent like hexane and a more polar solvent like isopropanol, often with additives to control the stationary phase activity.
-
-
Flow Rate : Typically 0.5-1.0 mL/min for a standard analytical column.
-
Column Temperature : Maintain a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Injection Volume : 5-20 µL.
-
-
Detection :
-
Set the detector parameters according to the manufacturer's instructions. For an ELSD, optimize the nebulizer and evaporator temperatures.
-
-
Data Analysis :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the LPL standard as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Stability Testing
This protocol describes a basic approach to evaluating the stability of a synthetic LPL standard under defined storage conditions.
-
Sample Preparation and Storage :
-
Prepare multiple aliquots of the LPL standard in the desired format (e.g., powder, solution in organic solvent).
-
Place the aliquots in appropriate storage containers (e.g., amber glass vials with Teflon-lined caps).
-
Store the samples under the desired conditions (e.g., -20°C, 4°C, room temperature). Include a condition exposed to light if photostability is being assessed.
-
-
Testing Schedule :
-
Analytical Method :
-
At each time point, analyze one or more aliquots using a validated, stability-indicating method, such as the HPLC method described in Protocol 1. A stability-indicating method is one that can separate the intact LPL from its degradation products.
-
-
Data Evaluation :
-
Compare the purity and concentration of the LPL standard at each time point to the initial (time zero) results.
-
Identify and quantify any degradation products.
-
Establish a shelf-life or re-test period based on the time it takes for the purity or concentration to fall below a pre-defined acceptance criterion (e.g., 95% of the initial value).
-
Visualizations
Caption: Workflow for Quality Control of Synthetic Lysophospholipid Standards.
Caption: Troubleshooting Logic for LPL Analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.anatrace.com [cdn.anatrace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. zefsci.com [zefsci.com]
- 10. halocolumns.com [halocolumns.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. agilent.com [agilent.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different lysophosphatidylcholine (LPC) species. LPCs are bioactive lipid molecules involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cell signaling. The specific biological effects of LPCs are highly dependent on the length and saturation of their fatty acid chain. This document summarizes key quantitative data, details experimental protocols for assessing LPC activity, and visualizes the primary signaling pathways involved.
Comparative Biological Activity of Lysophosphatidylcholine Species
The biological activity of LPCs varies significantly based on their acyl chain composition. Saturated LPCs (e.g., 16:0, 18:0) and unsaturated LPCs (e.g., 18:1, 20:4) often elicit distinct, and sometimes opposing, cellular responses. The following table summarizes quantitative data on the bioactivity of different LPC species from various experimental systems.
| LPC Species | Biological Activity | Cell Type | Quantitative Data | Reference(s) |
| LPC 16:0 (Palmitoyl) | Pro-inflammatory | Human Aortic Endothelial Cells (HAEC) | 1.4-fold increase in PGI₂ production | |
| Pro-inflammatory | Human Neutrophils | Induces superoxide production at 5-10 µM | [1] | |
| Pro-inflammatory | Human Coronary Artery Smooth Muscle Cells | Optimal for stimulating cytokine release (GM-CSF, IL-6, IL-8) | [2] | |
| LPC 18:0 (Stearoyl) | Pro-inflammatory | Murine G2A-expressing cells | Similar affinity for G2A as 16:0 and 18:1 LPC | [3] |
| Anti-inflammatory | Human Neutrophils | Inhibits reactive oxygen production | [4] | |
| LPC 18:1 (Oleoyl) | Pro-inflammatory | Human Aortic Endothelial Cells (HAEC) | 3-fold increase in PGI₂ production | |
| Pro-inflammatory | Human Neutrophils | Most active species for inducing superoxide production | [1] | |
| Anti-inflammatory | Human Neutrophils | Inhibits reactive oxygen production | [4] | |
| LPC 18:2 (Linoleoyl) | Inactive | Human Aortic Endothelial Cells (HAEC) | No significant effect on PGI₂ production | |
| LPC 20:4 (Arachidonoyl) | Pro-inflammatory | Human Aortic Endothelial Cells (HAEC) | 8.3-fold increase in PGI₂ production |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LPC bioactivity. Below are protocols for key experiments cited in this guide.
Neutrophil Superoxide Production Assay
This assay measures the production of superoxide (O₂⁻), a key reactive oxygen species (ROS) in the inflammatory response of neutrophils, upon stimulation with different LPC species.
Materials:
-
Human neutrophils isolated from fresh blood
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c (from horse heart)
-
LPC species (16:0, 18:0, 18:1, etc.) dissolved in an appropriate solvent (e.g., ethanol)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Superoxide dismutase (SOD) as a negative control
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Isolate human neutrophils from healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Prepare working solutions of different LPC species in HBSS at various concentrations. Also, prepare PMA (100 ng/mL) and SOD (10 µg/mL) solutions.
-
Add 50 µL of the LPC working solutions, PMA, or SOD to the respective wells containing neutrophils. Include a vehicle control.
-
Add 100 µL of cytochrome c solution (1 mg/mL in HBSS) to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 550 nm every 2 minutes for 60-90 minutes.
-
Calculate the rate of superoxide production by determining the maximal rate of change in absorbance over time. The reduction of cytochrome c is inhibited by SOD, confirming the specificity of the assay for superoxide.
Endothelial Cell Prostacyclin (PGI₂) Production Assay
This protocol details the measurement of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, released from endothelial cells in response to LPC stimulation. PGI₂ is unstable and is quantified by measuring its stable metabolite, 6-keto-PGF₁α.
Materials:
-
Human Aortic Endothelial Cells (HAEC)
-
Endothelial cell growth medium
-
Phosphate-Buffered Saline (PBS)
-
LPC species (16:0, 18:1, 20:4, etc.)
-
Arachidonic acid as a positive control
-
6-keto-PGF₁α ELISA kit
-
Cell culture plates (24-well)
Procedure:
-
Culture HAECs in 24-well plates until they reach confluence.
-
Wash the confluent cell monolayers twice with PBS.
-
Prepare solutions of different LPC species and arachidonic acid in serum-free medium at desired concentrations.
-
Add 500 µL of the LPC or arachidonic acid solutions to the wells. Include a vehicle control.
-
Incubate the plates at 37°C in a CO₂ incubator for a specified time (e.g., 4 hours).
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatants to remove any cell debris.
-
Measure the concentration of 6-keto-PGF₁α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content in each well, determined using a standard protein assay (e.g., BCA assay).
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to LPC stimulation, a key event in many signaling pathways.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
LPC species
-
Ionomycin as a positive control
-
EGTA as a Ca²⁺ chelator
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340/380 nm)
Procedure:
-
Seed HUVECs on glass coverslips or in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Prepare a Fura-2 AM loading solution: Dilute Fura-2 AM to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Load the cells with the Fura-2 AM solution by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the coverslip or plate in the fluorescence imaging setup.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).
-
Stimulate the cells by adding a solution of the desired LPC species.
-
Record the changes in fluorescence intensity at both 340 nm and 380 nm excitation wavelengths (emission at ~510 nm) over time.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration of [Ca²⁺]i.
Signaling Pathways and Visualizations
LPCs exert their effects through various signaling pathways, often initiated by G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs). The specific pathway activated can depend on the LPC species and the cell type.
LPC-Induced G Protein-Coupled Receptor (GPCR) Signaling
Several GPCRs, including G2A and GPR4, have been identified as potential receptors for LPCs. Upon binding, these receptors can activate heterotrimeric G proteins, leading to downstream signaling cascades.
Caption: LPC-induced GPCR signaling pathway.
LPC-Induced Toll-Like Receptor (TLR) and NF-κB Signaling
LPCs, particularly saturated species, can also activate Toll-like receptors (TLRs), such as TLR2 and TLR4, leading to the activation of the NF-κB signaling pathway and the expression of pro-inflammatory genes.[5][6]
Caption: LPC-induced TLR and NF-κB signaling.
Experimental Workflow for Comparing LPC Bioactivity
The following diagram illustrates a general workflow for comparing the biological activity of different LPC species.
Caption: Workflow for comparing LPC bioactivity.
References
- 1. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Lysophosphatidylcholine regulates human microvascular endothelial cell expression of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 1-Palmitoyl-propanediol-3-phosphocholine as a Biomarker: A Comparative Guide
An In-depth Analysis of 1-Palmitoyl-propanediol-3-phosphocholine (LPC 16:0) Against Established Clinical Markers in Sepsis and Ovarian Cancer.
The quest for sensitive, specific, and reliable biomarkers is a cornerstone of modern medicine, driving early diagnosis, prognostic assessment, and therapeutic development. Among the myriad of molecules under investigation, this compound, more commonly known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine or Lysophosphatidylcholine (16:0), has garnered significant attention. This lysophospholipid, a product of membrane lipid metabolism, has been implicated in various pathophysiological processes, particularly in sepsis and cancer. This guide provides a comprehensive comparison of LPC (16:0) with current gold-standard biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Biomarker Performance in Sepsis Diagnosis and Prognosis
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, requires rapid and accurate diagnosis. The current standard biomarkers, C-reactive protein (CRP) and procalcitonin (PCT), have limitations in specificity and sensitivity. Recent studies have evaluated LPC (16:0) as a potential alternative or complementary marker.
In patients admitted to the intensive care unit (ICU), serum levels of LPC (16:0) were found to be significantly lower in individuals with sepsis and septic shock compared to those with non-infectious Systemic Inflammatory Response Syndrome (SIRS).[1] This suggests a potential role for LPC (16:0) in differentiating bacterial sepsis from non-infectious inflammatory states.
| Biomarker | Application | Method | AUC (95% CI) | Sensitivity | Specificity | Patient Population |
| LPC (16:0) | Sepsis Diagnosis | MALDI-TOF MS | 0.851 | 67.6% | 100% | ICU Patients (Sepsis vs. SIRS) |
| Procalcitonin (PCT) | Sepsis Diagnosis | Immunoassay | 0.85 (0.82-0.88) | 80% | 77% | Meta-analysis of 9 studies |
| C-reactive Protein (CRP) | Sepsis Diagnosis | Immunoassay | 0.73 | - | - | Meta-analysis of 9 studies |
| ΔLPC (16:0) (D1-D0) | 28-Day Mortality | MALDI-TOF MS | 0.700 | - | - | ICU Sepsis Patients |
| APACHE II Score | 28-Day Mortality | Clinical Score | 0.692 | - | - | ICU Sepsis Patients |
| SOFA Score | 28-Day Mortality | Clinical Score | 0.670 | - | - | ICU Sepsis Patients |
Data compiled from multiple studies for comparison.[1][2]
The diagnostic performance of a single measurement of LPC (16:0) at ICU admission for differentiating sepsis from non-infectious SIRS shows a high Area Under the Curve (AUC) of 0.851, which is comparable to that of procalcitonin (AUC 0.85).[1][2] Furthermore, the change in LPC (16:0) concentration from day 0 to day 1 (ΔLPC (16:0)) demonstrates prognostic value for predicting 28-day mortality, with an AUC of 0.7, performing similarly to established clinical scoring systems like APACHE II and SOFA.[1]
Biomarker Performance in Ovarian Cancer Diagnosis
Early detection of ovarian cancer remains a significant clinical challenge. The standard biomarker, Cancer Antigen 125 (CA-125), lacks the sensitivity and specificity required for effective screening, particularly in early-stage disease.[3][4] Research into lipidomics has suggested that panels of phospholipids, including various LPC species, may serve as adjuncts to improve diagnostic accuracy.
While studies have not consistently validated a single LPC (16:0) measurement as a standalone biomarker, its inclusion in multi-lipid panels has shown promise. These panels have demonstrated the potential to improve the identification of early-stage and mucinous histology ovarian cancers, which are often missed by CA-125 alone.
| Biomarker | Application | Method | AUC (95% CI) | Sensitivity | Specificity | Patient Population |
| LPC (16:0) (as part of a lipid panel) | Ovarian Cancer Diagnosis | LC-MS/MS | > CA-125 alone (specific AUC varies by panel) | - | - | Women with suspected ovarian cancer |
| CA-125 (≥35 U/ml) | Ovarian Cancer Diagnosis | Immunoassay | 0.92 (0.90-0.93) | 77.0% | 93.8% | Primary Care Patients |
Data compiled from multiple studies for comparison.[5]
Experimental Protocols
Accurate and reproducible quantification of LPC (16:0) is critical for its validation as a biomarker. The two most common analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Protocol 1: Quantification of LPC (16:0) in Plasma/Serum by LC-MS/MS
This method offers high sensitivity and specificity for quantifying individual lipid species.
-
Sample Preparation & Lipid Extraction:
-
To 10 µL of plasma or serum, add 225 µL of cold methanol containing internal standards (e.g., LPC 17:0, d31-LPC(16:0)).[1][6]
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.[1]
-
Induce phase separation by adding 188 µL of LC/MS-grade water, vortex, and centrifuge at 14,000 rpm for 2 minutes.[1]
-
Collect the upper organic phase, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent (e.g., 9:1 methanol/toluene or 2:1:1 butanol/methanol/water).[1][6]
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For LPC (16:0), the transition typically monitored is the precursor ion m/z 496.3 to the product ion m/z 184.1 (the phosphocholine headgroup).[7][8]
-
Quantify by comparing the peak area of endogenous LPC (16:0) to the peak area of the added internal standard.
-
Protocol 2: Quantification of LPC (16:0) in Serum by MALDI-TOF MS
This method offers high throughput and can be performed with minimal sample preparation.
-
Sample Preparation:
-
Matrix Application:
-
Cover the dried sample spot with a thin layer of a suitable matrix solution (e.g., 9-aminoacridine or 2,5-dihydroxybenzoic acid).[9]
-
-
MS Analysis:
-
Acquire mass spectra in the positive ion reflectron mode.
-
Identify LPC (16:0) by its characteristic mass-to-charge ratio (m/z) of approximately 496.3 [M+H]⁺.[10]
-
Quantification is typically relative, often expressed as a ratio to other lipid species (e.g., Phosphatidylcholine) or by comparison to a standard curve if an appropriate internal standard is used.[9]
-
Visualizing the Molecular Context
To understand the role of LPC (16:0) as a biomarker, it is essential to visualize the processes of its validation and its biological activity.
References
- 1. agilent.com [agilent.com]
- 2. C-reactive protein and procalcitonin during course of sepsis and septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers and algorithms for diagnosis of ovarian cancer: CA125, HE4, RMI and ROMA, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. The diagnostic performance of CA125 for the detection of ovarian and non-ovarian cancer in primary care: A population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A fast method for the determination of the PC/LPC ratio in intact serum by MALDI-TOF MS: an easy-to-follow lipid biomarker of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of Serum Metabolites Using MALDI-TOF and Triple-TOF Mass Spectrometry to Develop a Screen for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Palmitoyl-propanediol-3-phosphocholine vs. 1-Palmitoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Palmitoyl-propanediol-3-phosphocholine and the well-characterized 1-Palmitoyl-sn-glycero-3-phosphocholine. Due to the limited availability of experimental data for the propanediol analog, this comparison integrates established data for its glycerol counterpart with a structure-activity relationship analysis to forecast its potential properties and biological activities.
Introduction
Phospholipids are fundamental components of cellular membranes and play crucial roles in signaling pathways. Lysophosphatidylcholines (LPCs), characterized by a single acyl chain, are significant bioactive lipids involved in various physiological and pathological processes, including inflammation and atherosclerosis.[1][2] 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) is one of the most abundant and studied LPCs. In contrast, this compound is a synthetic analog where the glycerol backbone is substituted with a propanediol moiety. This structural alteration is expected to influence its physicochemical properties and biological functions.
Structural Comparison
The primary distinction between these two molecules lies in their backbone structure. 1-Palmitoyl-sn-glycero-3-phosphocholine possesses a chiral glycerol backbone, with the palmitoyl group at the sn-1 position and a hydroxyl group at the sn-2 position. The propanediol analog lacks the hydroxyl group at the equivalent of the sn-2 position and may or may not be chiral depending on the specific isomer of propanediol used in its synthesis. This seemingly subtle change can have significant implications for enzyme recognition, membrane insertion, and overall biological activity.
References
A Comparative Guide to Lysophospholipid Extraction Methods for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of lysophospholipids (LPLs) is critical. As key signaling molecules in a myriad of physiological and pathological processes, the choice of extraction method can significantly impact experimental outcomes. This guide provides a comparative analysis of common LPL extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The ideal LPL extraction method should offer high recovery and reproducibility, while minimizing contamination from other lipid species and non-lipid components. Here, we compare four widely used methods: the classic Folch and Bligh & Dyer techniques, the more recent Methyl-tert-butyl ether (MTBE) method, and a simplified single-solvent methanol (MeOH) precipitation approach.
Data Presentation: A Comparative Analysis of Extraction Efficiencies
The following table summarizes the relative performance of the four extraction methods for various lysophospholipid classes. The data presented is a synthesis from multiple studies to provide a broad overview. It is important to note that absolute recovery rates can vary depending on the specific LPL species, the biological matrix, and the precise experimental conditions.
| Lipid Class | Folch Method | Bligh & Dyer Method | MTBE Method | Methanol (One-Phase) Method | Key Considerations |
| Lysophosphatidylcholine (LPC) | Good to Excellent | Good to Excellent | Good to Excellent | Good to Excellent | LPCs are relatively polar and are generally well-recovered by all methods. Some studies suggest slightly higher concentrations with MeOH precipitation in certain plasma pools.[1][2] |
| Lysophosphatidylethanolamine (LPE) | Good | Good | Good | Good to Excellent | Similar to LPCs, LPEs show good recovery across methods. One-phase extractions with polar solvents have shown sufficient recovery for LPEs.[1][2][3] |
| Lysophosphatidic Acid (LPA) | Moderate to Good | Moderate to Good | Good | Moderate to Good | Acidified Bligh & Dyer can improve LPA recovery.[4] The polar nature of LPA can lead to its partial loss in the aqueous phase of biphasic methods if not optimized. |
| Lysophosphatidylserine (LPS) | Moderate | Moderate | Moderate to Good | Moderate | The charge on the serine headgroup can affect partitioning and recovery. |
| Lysophosphatidylinositol (LPI) | Moderate | Moderate | Moderate to Good | Moderate | Similar to other charged LPLs, recovery can be challenging and method-dependent. |
| Overall Reproducibility | Good | Good | Excellent | Good | The Matyash (MTBE) method has been reported to be highly reproducible.[5] |
Experimental Protocols: Detailed Methodologies
Below are detailed protocols for the four compared lysophospholipid extraction methods.
Folch Method
This method utilizes a chloroform:methanol mixture to create a single-phase system for lipid extraction, followed by the addition of a salt solution to induce phase separation.
Protocol:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 ml of solvent mixture).[6]
-
Agitate the mixture for 15-20 minutes at room temperature.[6]
-
Filter or centrifuge the homogenate to recover the liquid phase.[6]
-
Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase to induce phase separation.[6]
-
Vortex the mixture and then centrifuge at low speed to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.
-
The collected organic phase can then be dried down under a stream of nitrogen for further analysis.
Bligh & Dyer Method
A modification of the Folch method, the Bligh & Dyer technique uses a lower solvent-to-sample ratio and is particularly suited for samples with high water content.[7]
Protocol:
-
For each 1 ml of aqueous sample (e.g., cell suspension), add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[6]
-
Add 1.25 ml of chloroform and vortex again.[6]
-
Add 1.25 ml of distilled water and vortex to induce phase separation.[6]
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[6]
-
The lower organic phase contains the lipids. Carefully aspirate and collect the bottom layer.
-
Dry the collected lipid extract under nitrogen.
Methyl-tert-butyl ether (MTBE) Method (Matyash Method)
This method offers a safer alternative to chloroform and has the advantage that the lipid-containing organic phase is the upper layer, simplifying its collection.
Protocol:
-
To your sample, add 300 µL of methanol.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 1 hour at room temperature.
-
Add 250 µL of water to induce phase separation and vortex for 1 minute.[8]
-
Centrifuge at 1000 x g for 10 minutes.
-
The upper organic phase contains the lipids. Carefully transfer the upper phase to a new tube.[8]
-
Dry the collected organic phase under a stream of nitrogen.
Simplified Methanol (MeOH) Precipitation Method
This one-phase extraction method is rapid and simple, relying on the precipitation of proteins by methanol to release lipids into the solvent. It is particularly effective for polar lipids like lysophospholipids.[1][3]
Protocol:
-
Add a volume of cold methanol to the plasma sample (e.g., a 1:3 sample to solvent ratio).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
The supernatant contains the extracted lipids and can be directly used for analysis or dried down and reconstituted in an appropriate solvent.
Mandatory Visualization: Signaling Pathways and Workflows
To provide a clearer understanding of the context in which these extraction methods are applied, the following diagrams illustrate a key lysophospholipid signaling pathway and a general experimental workflow.
Caption: Lysophosphatidic Acid (LPA) Signaling Pathway.
Caption: General Experimental Workflow for Lysophospholipid Extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. vliz.be [vliz.be]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Lysophospholipid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lysophospholipids (LPLs) is critical for understanding their roles in various physiological and pathological processes. This guide provides a comparative overview of analytical methods for LPL quantification, with a focus on cross-validation, data presentation, and detailed experimental protocols to aid in method selection and implementation.
Lysophospholipids are bioactive signaling molecules involved in a myriad of cellular processes, including cell proliferation, migration, and inflammation.[1][2] Their dysregulation has been linked to numerous diseases, making them attractive therapeutic targets and biomarkers.[1][3] Consequently, the development and validation of robust analytical methods for their precise quantification are of paramount importance. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods and provides a framework for their cross-validation.
Comparative Overview of Analytical Methods
The quantification of LPLs in biological matrices is predominantly achieved using LC-MS/MS due to its high sensitivity, selectivity, and ability to identify and quantify individual molecular species.[4][5] Different chromatographic techniques and sample preparation strategies are employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Separates analytes based on their polarity. Well-suited for polar LPLs. | Good separation of different LPL classes.[3] | May have lower resolution for isomeric species. | LPA, LPI, LPG, LysoPS, cPA[3] |
| Reversed-Phase (RP) LC-MS/MS | Separates analytes based on their hydrophobicity. | Excellent separation of individual molecular species within a class based on acyl chain length and saturation.[5] | May require derivatization for some LPLs to improve retention. | LPC, LPE, and their various acyl chain variants. |
| Flow Injection Analysis (FIA)-MS/MS | Direct infusion of the sample into the mass spectrometer without chromatographic separation. | High-throughput and rapid.[6] | Prone to matrix effects and isobaric interferences. Cannot separate isomers. | Screening of a panel of LPLs (e.g., in dried blood spots).[6] |
Key Validation Parameters for Cross-Method Comparison
A thorough validation is essential to ensure the reliability of any analytical method. When comparing different methods, the following parameters should be rigorously assessed.
| Parameter | Method A: HILIC-MS/MS | Method B: RP-LC-MS/MS | Method C: FIA-MS/MS |
| Linearity (R²) | 0.99823–0.99995[3] | >0.99 | 0.997 - 0.999[6] |
| Lower Limit of Quantification (LLOQ) | 0.03–14.06 ng/mL[3] | Analyte dependent, typically in the low ng/mL range. | 50 ng/mL (for some LPCs)[6] |
| Accuracy (% Recovery) | 73–117%[3] | Typically within 85-115%. | 88.4%–106.83%[6] |
| Precision (%RSD) | ≤ 28%[3] | Typically <15%. | Intra-day precision meets acceptance criteria.[6] |
| Matrix Effect | Addressed by stable isotope-labeled internal standards. | Addressed by stable isotope-labeled internal standards and chromatographic separation. | Significant, requires careful management. |
| Carryover | ≤ 17%[3] | Minimized by optimized wash steps. | Can be a concern in high-throughput analysis. |
Lysophospholipid Signaling Pathways
Lysophospholipids exert their biological effects primarily through G protein-coupled receptors (GPCRs).[1][7] Understanding these signaling pathways is crucial for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidylinositol Signalling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation, and clinical application of an FIA‐MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots - ProQuest [proquest.com]
- 7. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 1-Palmitoyl- and 2-Palmitoyl-Lysophosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two positional isomers of palmitoyl-lysophosphatidylcholine: 1-palmitoyl-lysophosphatidylcholine (1-LPC) and 2-palmitoyl-lysophosphatidylcholine (2-LPC). While research has extensively characterized the bioactivity of 1-LPC, data directly comparing it to 2-LPC is limited. This guide synthesizes the available information, highlighting the established roles of 1-LPC and discussing the potential implications of the acyl chain position on the biological activity of 2-LPC, largely inferred from its known chemical instability and studies on other lysophosphatidylcholine (LPC) isomers.
Executive Summary
1-Palmitoyl-lysophosphatidylcholine is a well-documented pro-inflammatory lipid mediator that activates a variety of cellular signaling pathways, leading to the production of cytokines and other inflammatory molecules. It is also recognized as an agonist for G protein-coupled receptors such as GPR119. In contrast, 2-palmitoyl-lysophosphatidylcholine is known to be less stable and can undergo rapid isomerization to the more thermodynamically stable 1-LPC form. This inherent instability complicates the direct study of 2-LPC's biological effects, as its observed activities may be attributable to its conversion to 1-LPC. This guide will delve into the specifics of their individual characteristics and the potential consequences of their structural differences.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies, the following table summarizes the known quantitative data for 1-palmitoyl-LPC and discusses the expected properties of 2-palmitoyl-LPC based on its chemical nature and findings from other LPC isomers.
| Feature | 1-Palmitoyl-lysophosphatidylcholine (1-LPC) | 2-Palmitoyl-lysophosphatidylcholine (2-LPC) |
| Pro-inflammatory Activity | Potent inducer of inflammatory responses. Optimal stimulation of cytokine release (GM-CSF, IL-6, IL-8) has been observed with palmitic acid-substituted LPC species.[1] | Biological activity is not well-characterized. Due to its rapid isomerization to 1-LPC, it is hypothesized to exhibit similar pro-inflammatory effects, although potentially with different potency and kinetics. |
| Receptor Activation (GPR119) | Activates GPR119, leading to the accumulation of cyclic AMP (cAMP).[2][3] | Direct activation of GPR119 has not been specifically demonstrated. Studies on other LPC isomers suggest that the acyl chain position can influence receptor binding and activation, but specific data for 2-palmitoyl-LPC is lacking.[2][3] |
| Chemical Stability | Thermodynamically stable isomer. | Known to be unstable and undergoes rapid, non-enzymatic acyl migration to the more stable sn-1 position, especially at physiological pH and temperature. |
Signaling Pathways and Molecular Interactions
1-Palmitoyl-lysophosphatidylcholine (1-LPC) Signaling
1-LPC is known to initiate intracellular signaling cascades primarily through the activation of G protein-coupled receptors (GPCRs) and by modulating the activity of other signaling proteins. One of the key receptors for 1-LPC is GPR119, which upon activation, couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is implicated in various physiological processes, including glucose homeostasis.
Beyond GPCRs, 1-LPC can also contribute to pro-inflammatory signaling by stimulating the release of arachidonic acid, a precursor for various inflammatory mediators like prostaglandins and leukotrienes.[1] This process often involves the activation of phospholipases.
Isomerization of 2-Palmitoyl- to 1-Palmitoyl-lysophosphatidylcholine
The primary characteristic that distinguishes 2-LPC from its 1-LPC counterpart is its chemical instability. The acyl group at the sn-2 position is prone to migrate to the more stable sn-1 position through a non-enzymatic intramolecular transacylation reaction. This isomerization is influenced by factors such as pH and temperature, with physiological conditions favoring the formation of the 1-acyl isomer.
This isomerization has significant implications for the biological evaluation of 2-LPC. Any observed biological activity of exogenously added 2-LPC could be, in part or entirely, due to its conversion to 1-LPC. Therefore, studies investigating the specific effects of 2-LPC require careful consideration of its stability under experimental conditions and may necessitate the use of analytical techniques to monitor the isomeric ratio over time.
Experimental Protocols
Quantification of Lysophosphatidylcholine
A common method for quantifying total LPC in biological samples is through enzymatic assays. These assays typically involve a series of enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric) proportional to the amount of LPC present.
Experimental Workflow for LPC Quantification
Detailed Steps:
-
Sample Preparation: Biological samples are processed to extract lipids. This often involves homogenization followed by a solvent extraction method, such as the Folch or Bligh-Dyer method.
-
Enzymatic Conversion: The extracted lipids are incubated with a series of enzymes.
-
Lysophospholipase hydrolyzes LPC to glycerophosphocholine and a fatty acid.
-
Glycerophosphocholine phosphodiesterase then cleaves glycerophosphocholine to yield choline and glycerol-3-phosphate.
-
Choline oxidase catalyzes the oxidation of choline, producing hydrogen peroxide (H₂O₂).
-
-
Signal Generation: The H₂O₂ produced reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorescent signal.
-
Quantification: The signal intensity is measured and compared to a standard curve generated with known concentrations of LPC to determine the amount of LPC in the original sample.
Separation of 1-LPC and 2-LPC Isomers
To study the specific effects of each isomer, it is crucial to separate them. Reverse-phase high-performance liquid chromatography (HPLC) is a technique that can effectively resolve 1-acyl and 2-acyl LPC isomers.[4]
Principle of Separation:
LPC isomers with the acyl chain at the sn-2 position are generally less hydrophobic and therefore elute earlier from a reverse-phase HPLC column compared to their sn-1 counterparts.[4] This allows for the separation and subsequent quantification of each isomer, which is essential for accurately assessing their individual biological activities.
Conclusion
References
- 1. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lysophospholipid Signaling Pathways: LPA, S1P, and LPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by three key lysophospholipids: lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (LPC). Understanding the nuances of these pathways is critical for research and the development of targeted therapeutics. This document summarizes their distinct and overlapping signaling cascades, supported by quantitative data and detailed experimental methodologies.
Introduction to Lysophospholipids
Lysophospholipids are a class of signaling molecules derived from membrane phospholipids that play crucial roles in a myriad of physiological and pathological processes. LPA, S1P, and LPC, though structurally related, activate distinct sets of receptors and downstream signaling cascades, leading to diverse cellular responses such as proliferation, migration, survival, and inflammation.
-
Lysophosphatidic Acid (LPA): A ubiquitous lysophospholipid that acts as a potent extracellular signaling molecule through at least six cognate G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] It is involved in processes ranging from neurogenesis to cancer progression.[1]
-
Sphingosine-1-Phosphate (S1P): A critical signaling sphingolipid that regulates a wide array of cellular processes, including immune cell trafficking, angiogenesis, and cell survival, by activating five specific GPCRs, S1P₁₋₅.[2]
-
Lysophosphatidylcholine (LPC): A major component of oxidized low-density lipoprotein (oxLDL), LPC's role as a primary signaling molecule is more complex. While it is a precursor for LPA synthesis, it also elicits its own biological effects, in part through receptors like G2A and Toll-like receptors (TLRs), and by modulating protein kinase C (PKC) activity.[3]
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways activated by LPA, S1P, and LPC.
Quantitative Comparison of Signaling Components
The following tables provide a summary of key quantitative data for the signaling pathways of LPA, S1P, and LPC.
Table 1: Receptor Binding Affinities (Kd)
| Lysophospholipid | Receptor | Ligand | Kd (nM) | Experimental Method | Reference |
| LPA | LPA₁ | 18:1 LPA | 2.08 ± 1.32 | Free-Solution Assay - Compensated Interferometric Reader (FSA-CIR) | [4] |
| LPA₁ | 16:0 LPA | 1.69 ± 0.1 | Free-Solution Assay - Compensated Interferometric Reader (FSA-CIR) | [4] | |
| LPA₂ | 18:1 LPA | ~63.7 | Radioligand Binding | [4] | |
| LPA₄ | 18:1 LPA | ~99.6 | Radioligand Binding | [4] | |
| LPA₅ | 18:1 LPA | ~88.6 | Radioligand Binding | [4] | |
| S1P | S1P₁ | S1P | ~0.02-0.2 | Radioligand Binding / GTPγS Binding | [5] |
| S1P₂ | S1P | ~0.3-1.0 | Radioligand Binding / GTPγS Binding | [5] | |
| S1P₃ | S1P | ~0.1-0.5 | Radioligand Binding / GTPγS Binding | [5] | |
| S1P₄ | S1P | ~1.0-5.0 | Radioligand Binding / GTPγS Binding | [5] | |
| S1P₅ | S1P | ~0.05-0.3 | Radioligand Binding / GTPγS Binding | [5] | |
| LPC | G2A | 16:0 LPC | High Affinity (qualitative) | Radioligand Binding | [6] |
Note: Kd values can vary depending on the specific ligand isoform, experimental conditions, and cell type used.
Table 2: Potency for Downstream Signaling (EC₅₀)
| Lysophospholipid | Signaling Event | Cell Type | EC₅₀ (nM) | Reference |
| LPA | Calcium Mobilization (LPA₁) | Human Lung Fibroblasts | ~1-10 (for various LPA isoforms) | [7] |
| ERK Phosphorylation (LPA₁) | Human Lung Fibroblasts | ~0.1-1 (for various LPA isoforms) | [7] | |
| S1P | GTPγS Binding (S1P₁) | CHO cells | 0.39 (for Siponimod, an agonist) | |
| ERK Phosphorylation (S1P₁) | CHO cells | ~1-10 | [8] | |
| LPC | Calcium Mobilization | Human Neuroblastoma SH-SY5Y | ~10,000-50,000 | [9] |
| IFN-γ Secretion | Human PBMC | ~100-25,000 | [10] |
Note: EC₅₀ values are highly dependent on the specific assay, cell line, and agonist/antagonist used.
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to study lysophospholipid signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.
-
Objective: To quantify the interaction between a lysophospholipid and its receptor.
-
General Procedure:
-
Membrane Preparation: Isolate cell membranes containing the receptor of interest.
-
Incubation: Incubate the membranes with increasing concentrations of a radiolabeled lysophospholipid (e.g., [³H]LPA or [³²P]S1P).
-
Separation: Separate receptor-bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity retained on the filter to determine the amount of bound ligand.
-
Data Analysis: Perform saturation binding analysis to calculate Kd and Bmax. Competition binding assays can be used to determine the affinity of unlabeled ligands.
-
Western Blotting for MAPK/ERK Phosphorylation
This technique is used to detect the activation of the MAPK/ERK signaling pathway.
-
Objective: To measure the phosphorylation status of ERK1/2 as an indicator of pathway activation.
-
General Procedure:
-
Cell Treatment: Treat cells with the lysophospholipid of interest for various times and concentrations.
-
Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[2][11]
-
Rho Activation Assay
This assay measures the activation of the small GTPase RhoA, a key downstream effector of G₁₂/₁₃-coupled receptors.
-
Objective: To quantify the amount of active, GTP-bound RhoA.
-
General Procedure:
-
Cell Treatment: Stimulate cells with the lysophospholipid.
-
Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down: Incubate the cell lysate with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector (e.g., rhotekin), which specifically binds to GTP-RhoA. This is often coupled to agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound RhoA.
-
Detection: Analyze the eluted proteins by Western blotting using a RhoA-specific antibody.
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), a common downstream event of Gq-coupled receptor activation.
-
Objective: To visualize and quantify intracellular calcium mobilization in response to lysophospholipid stimulation.
-
General Procedure:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with the lysophospholipid.
-
Image Acquisition: Acquire fluorescence images over time using a fluorescence microscope.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the relative changes in [Ca²⁺]i.
-
Conclusion
The signaling pathways of LPA, S1P, and LPC present a complex and interconnected network that regulates a vast array of cellular functions. While LPA and S1P signal through well-defined families of GPCRs, LPC's mechanisms are more varied. This guide provides a comparative framework for understanding these pathways, highlighting key differences and similarities in their receptors, downstream effectors, and the quantitative aspects of their activation. The provided experimental protocols offer a starting point for researchers aiming to investigate these critical signaling molecules further. A thorough understanding of these pathways is paramount for the development of novel and effective therapies targeting diseases in which lysophospholipid signaling is dysregulated.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic acid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scripps.edu [scripps.edu]
- 7. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Interaction of 1-Palmitoyl-propanediol-3-phosphocholine and Other Lipids in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular structure of phospholipids plays a pivotal role in determining the physicochemical properties of lipid bilayers, which in turn govern the function of cellular membranes and the stability of lipid-based drug delivery systems. While glycerophospholipids are the most abundant and well-studied class of membrane lipids, synthetic phospholipids with altered backbone structures are of growing interest for their potential to modulate membrane characteristics in novel ways.
This guide provides a comparative analysis of 1-Palmitoyl-propanediol-3-phosphocholine (P-PC) , a synthetic phospholipid with a 1,3-propanediol backbone, and its interactions with other key lipid molecules. Due to the limited availability of direct experimental data for P-PC, this comparison is made with its close structural analog, 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) , and a common diacyl phospholipid, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) . The interactions of these lipids with cholesterol, a crucial modulator of membrane properties, are also examined.
This document summarizes key quantitative data from studies on these analogous lipids, outlines the detailed experimental protocols used to characterize lipid interactions, and provides visualizations to illustrate experimental workflows and potential signaling pathways.
Structural Comparison of Phospholipids
The primary structural difference between P-PC, Lyso-PC, and DPPC lies in their backbone and the number of acyl chains. P-PC possesses a 1,3-propanediol backbone, distinguishing it from the glycerol backbone of Lyso-PC and DPPC. Lyso-PC is a lysophospholipid, meaning it has only one acyl chain, while DPPC has two palmitoyl chains. These structural variations are anticipated to influence lipid packing, membrane fluidity, and the nature of interactions with other lipids.
Quantitative Comparison of Lipid Interactions
The following tables summarize key physicochemical properties and interaction parameters for Lyso-PC and DPPC, which can serve as a benchmark for the anticipated properties of P-PC.
Table 1: Physicochemical Properties of Comparative Lipids
| Property | 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | This compound (P-PC) |
| Molecular Weight ( g/mol ) | 495.63[1][2][3][4][5] | 734.04 | 479.6[6] |
| Backbone | sn-Glycerol | sn-Glycerol | 1,3-Propanediol |
| Acyl Chains | 1 (Palmitoyl) | 2 (Palmitoyl) | 1 (Palmitoyl) |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | Not typically observed (forms micelles) | 41 °C | Data not available |
| Effect on Membrane Fluidity | Increases fluidity (disrupts packing) | Decreases fluidity (ordered packing) | Hypothesized to increase fluidity |
Table 2: Interaction with Cholesterol in Model Membranes
| Interaction Parameter | 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | This compound (P-PC) |
| Effect of Cholesterol on Tm | N/A | Broadens and eventually abolishes the phase transition | Data not available |
| Formation of Ordered Domains (with Cholesterol) | Does not form ordered domains; can disrupt existing domains | Forms liquid-ordered (lo) phase domains[7] | Hypothesized to be less favorable than with DPPC |
| Membrane Permeability (in the presence of Cholesterol) | Increases permeability | Decreases permeability | Data not available |
Hypothesized Influence of the 1,3-Propanediol Backbone
The substitution of a glycerol backbone with 1,3-propanediol in P-PC is expected to introduce significant changes in its interaction with other lipids:
-
Lipid Packing: The absence of a hydroxyl group at the 2-position of the backbone, present in glycerol, may alter the hydrogen bonding network at the lipid-water interface. This could lead to a different headgroup orientation and spacing between adjacent lipid molecules.
-
Membrane Fluidity: As a single-chain lipid, P-PC is expected to act as a membrane-disrupting agent, similar to Lyso-PC, thereby increasing membrane fluidity. The altered backbone may modulate the extent of this fluidizing effect.
-
Interaction with Cholesterol: The "umbrella model" suggests that the phosphocholine headgroup can shield the hydroxyl group of cholesterol. The different spatial arrangement of the headgroup in P-PC might affect this interaction, potentially influencing the formation of cholesterol-rich domains.
Experimental Protocols
To empirically determine the properties of P-PC and its interactions with other lipids, the following experimental methodologies would be employed.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers.
-
Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for liposomes composed of P-PC in the presence and absence of other lipids like cholesterol.
-
Methodology:
-
Prepare multilamellar vesicles (MLVs) by drying a lipid film of the desired composition (e.g., pure P-PC, or P-PC mixed with varying mole fractions of cholesterol) under a stream of nitrogen, followed by hydration with a buffer solution.
-
The lipid dispersion is then subjected to several freeze-thaw cycles to ensure homogeneity.
-
An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 1-2 °C/min) over a defined temperature range.
-
The differential heat flow into the sample relative to the reference is recorded as a function of temperature. The peak of the resulting endotherm corresponds to the Tm.[4][8][9]
-
Fluorescence Anisotropy
This technique provides information about the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.
-
Objective: To assess the effect of P-PC on the fluidity of a host lipid membrane and how cholesterol modulates this effect.
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes. DPH partitions into the hydrophobic core of the bilayer.[10][11][12]
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is an instrumental correction factor.
-
A decrease in anisotropy indicates an increase in membrane fluidity.
-
Langmuir Monolayer Studies
This method investigates the behavior of lipids at an air-water interface, providing insights into lipid packing and intermolecular interactions.
-
Objective: To determine the molecular area of P-PC and its condensation effect when mixed with cholesterol.
-
Methodology:
-
A Langmuir trough is filled with an aqueous subphase (buffer).
-
A solution of the lipid(s) in a volatile organic solvent is spread onto the surface of the subphase.
-
After solvent evaporation, a lipid monolayer is formed at the air-water interface.
-
The monolayer is compressed by movable barriers, and the surface pressure (π) is measured as a function of the area per molecule (A).
-
The resulting π-A isotherm provides information on the phase behavior and packing of the lipids. A shift to a smaller molecular area in a mixed monolayer compared to the ideal mixing behavior indicates a condensing effect.
-
Potential Signaling Pathways
Lysophospholipids, such as Lyso-PC, are not only structural components of membranes but can also act as signaling molecules. They can be generated by the action of phospholipase A2 (PLA2) on diacyl phospholipids. It is plausible that P-PC, if formed in a biological context, could participate in similar signaling cascades.
References
- 1. Crystallization and phase behavior of fatty acid esters of 1,3 propanediol III: 1,3 propanediol dicaprylate/1,3 propanediol distearate (CC/SS) and 1,3 propanediol dicaprylate/1,3 propanediol dipalmitate (CC/PP) binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray diffraction studies of oriented lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calorimetric study of the interaction of synthetic phospholipid liposomes with lipid-soluble small molecules used as dental materials and devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Palmitoyl-sn-glycero-3-phosphocholine syntheticNo, =99 17364-16-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Calorimetric and molecular mechanics studies of the thermotropic phase behavior of membrane phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Condensed complexes and the calorimetry of cholesterol-phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. researchgate.net [researchgate.net]
Decoding the Dichotomy: A Comparative Guide to Saturated and Unsaturated Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidylcholines (LPCs), once considered mere metabolic intermediates, are now recognized as potent signaling molecules with a profound impact on a multitude of cellular processes. The functional diversity of LPCs is intricately linked to the structure of their single fatty acid chain, specifically its length and degree of saturation. This guide provides a comprehensive comparison of the functional differences between saturated and unsaturated LPCs, supported by experimental data and detailed protocols to empower further research in this dynamic field.
Key Functional Distinctions at a Glance
The saturation of the acyl chain in LPCs dictates their three-dimensional structure and, consequently, their biological activity. Saturated LPCs, with their straight, flexible acyl chains, tend to pack more tightly, leading to distinct effects on cell membranes and signaling pathways compared to their unsaturated counterparts, which possess a "kink" in their acyl chain due to the presence of double bonds.
| Feature | Saturated Lysophosphatidylcholines (e.g., 16:0, 18:0 LPC) | Unsaturated Lysophosphatidylcholines (e.g., 18:1, 18:2, 20:4 LPC) |
| Membrane Fluidity | Decrease membrane fluidity, increase rigidity. | Increase membrane fluidity. |
| Cancer Cell Motility | Tend to reduce metastatic potential. | Effects are more varied and can be context-dependent. |
| Inflammatory Signaling | Can activate pro-inflammatory pathways (e.g., TLRs). Potent inducers of certain inflammatory responses. | Also activate pro-inflammatory pathways, but can have dual (pro- and anti-inflammatory) roles. Often more potent inducers of other specific inflammatory responses. |
| GPCR Modulation | Can act as agonists or antagonists depending on the receptor and acyl chain length. | Can also act as agonists or antagonists, with potency and efficacy influenced by the position and number of double bonds. |
Quantitative Analysis of Cellular Responses
The functional differences between saturated and unsaturated LPCs are not merely qualitative. Quantitative assays reveal significant disparities in their potency and efficacy in various cellular contexts.
Table 1: Comparative Effects of Saturated and Unsaturated LPCs on Cellular Viability
| LPC Species | Description | Cell Line | Assay | IC50 (µM) | Reference |
| LPC-DHA | Unsaturated (22:6) | MDA-MB-231 (Breast Cancer) | Neutral Red Uptake | 23.7[1][2] | [1][2] |
| PC-DHA | Unsaturated (22:6) | MDA-MB-231 (Breast Cancer) | Neutral Red Uptake | 67[2] | [2] |
This table highlights the cytotoxic effects of an unsaturated LPC (LPC-DHA) on a cancer cell line, providing a quantitative measure of its potency. Further comparative studies with saturated LPCs are needed to expand this dataset.
Table 2: Differential Induction of Pro-inflammatory Responses
| LPC Species | Description | Cell Type | Response | Fold Increase vs. Control | Reference |
| 16:0 LPC | Saturated | Human Aortic Endothelial Cells (HAEC) | Prostacyclin (PGI₂) Production | 1.4 | [3] |
| 18:1 LPC | Monounsaturated | Human Aortic Endothelial Cells (HAEC) | Prostacyclin (PGI₂) Production | 3.0[3] | [3] |
| 20:4 LPC | Polyunsaturated | Human Aortic Endothelial Cells (HAEC) | Prostacyclin (PGI₂) Production | 8.3[3] | [3] |
| 16:0 LPC | Saturated | Endothelial Cells | COX-2 mRNA Expression (at 16h) | ~61 | [4] |
| 18:1 LPC | Monounsaturated | Endothelial Cells | COX-2 mRNA Expression (at 1h) | 1.5[4] | [4] |
| 20:4 LPC | Polyunsaturated | Endothelial Cells | COX-2 mRNA Expression (at 24h) | ~13 | [4] |
This table demonstrates the acyl chain-dependent effects of LPCs on key inflammatory mediators. Unsaturated LPCs, particularly 18:1 and 20:4, are more potent inducers of prostacyclin production, while the saturated 16:0 LPC shows a more robust and sustained induction of COX-2 mRNA.
Signaling Pathways: A Tale of Two Acyl Chains
Saturated and unsaturated LPCs can trigger overlapping yet distinct signaling cascades, primarily through the activation of pattern recognition receptors like Toll-like receptors (TLRs) and potentially through G-protein coupled receptors (GPCRs).
LPC-Induced Inflammatory Signaling
Both saturated and unsaturated LPCs have been shown to activate TLR2 and TLR4, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK/ERK pathways.[5][6][7] However, the kinetics and magnitude of these responses can differ based on the LPC species.
Caption: Generalized LPC signaling via TLR4.
While both LPC types can initiate this cascade, studies suggest that saturated LPCs may lead to a more sustained activation of the NF-κB pathway, whereas unsaturated LPCs can have more complex, sometimes inhibitory, effects on certain downstream targets. For instance, LPC can counteract LPS-induced nitric oxide synthesis by inhibiting NF-κB translocation and MAPK/ERK phosphorylation.[5]
Experimental Protocols
To facilitate further investigation into the distinct roles of saturated and unsaturated LPCs, we provide detailed methodologies for key experiments.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol allows for the quantitative assessment of membrane fluidity in live cells or artificial liposomes upon treatment with different LPC species. Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with membrane lipid packing.
Materials:
-
Cells or liposomes of interest
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
LPC species (e.g., 16:0 LPC, 18:1 LPC)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence intensity capabilities or a fluorescence microscope
Procedure:
-
Cell/Liposome Preparation:
-
For cells, seed them in a suitable plate (e.g., 96-well black, clear-bottom plate) and culture to the desired confluency.
-
For liposomes, prepare them according to standard protocols.[8]
-
-
Laurdan Staining:
-
Prepare a stock solution of Laurdan (e.g., 1 mM in DMSO).
-
Dilute the Laurdan stock solution in PBS to a final working concentration (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Laurdan working solution to the cells or liposomes and incubate at 37°C for 30-60 minutes, protected from light.
-
-
LPC Treatment:
-
Prepare stock solutions of the desired saturated and unsaturated LPCs.
-
After Laurdan staining, wash the cells/liposomes with PBS to remove excess dye.
-
Add fresh PBS or appropriate buffer containing the desired concentrations of LPCs to the wells. Include a vehicle control (e.g., buffer with the same concentration of solvent used for LPC stocks).
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value for each well using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).[9]
-
-
Data Analysis:
-
Compare the GP values of cells/liposomes treated with saturated LPCs, unsaturated LPCs, and the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Caption: Workflow for Laurdan GP membrane fluidity assay.
Calcium Mobilization Assay for GPCR Activation
This protocol is designed to measure changes in intracellular calcium levels in response to LPC stimulation, which is a common downstream event for Gq-coupled GPCRs.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 cells)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
LPC species (e.g., 16:0 LPC, 18:1 LPC)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in HBSS/HEPES buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay Preparation:
-
Prepare a compound plate containing different concentrations of saturated and unsaturated LPCs in HBSS/HEPES buffer. Include a vehicle control.
-
-
Calcium Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Program the instrument to add the LPC solutions from the compound plate to the cell plate.
-
Continue recording the fluorescence intensity for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
Calculate the response magnitude (e.g., peak fluorescence - baseline fluorescence).
-
Generate dose-response curves by plotting the response magnitude against the LPC concentration.
-
Determine the EC50 values for each LPC species to compare their potencies.
-
Caption: Workflow for a calcium mobilization assay.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic potential of different LPC species by measuring their ability to induce cell migration through a porous membrane.
Materials:
-
Transwell inserts with appropriate pore size for the cell type
-
Cell culture plates (e.g., 24-well)
-
Cells of interest (e.g., cancer cells, immune cells)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., serum, growth factors, or LPCs)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Assay Setup:
-
Place the Transwell inserts into the wells of the culture plate.
-
Add the chemoattractant-containing medium (or medium with different LPC species) to the lower chamber.
-
In the upper chamber of the insert, add a suspension of cells in serum-free medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (this time will vary depending on the cell type and chemoattractant).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.
-
-
Fixation and Staining:
-
Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells by immersing the insert in a crystal violet solution for 10-20 minutes.
-
-
Cell Counting:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in response to saturated LPCs, unsaturated LPCs, and the control.
-
Statistical analysis should be performed to determine the significance of the differences.
-
Caption: Workflow for a transwell migration assay.
Conclusion
The functional landscape of lysophosphatidylcholines is remarkably diverse and exquisitely sensitive to the saturation of their acyl chain. Saturated and unsaturated LPCs exhibit distinct effects on fundamental cellular properties such as membrane fluidity and engage signaling pathways with differing potencies and outcomes. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to unraveling the complex roles of these fascinating lipid molecules in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-propanediol-3-phosphocholine: A Guide for Laboratory Professionals
For immediate reference, 1-Palmitoyl-propanediol-3-phosphocholine should be treated as a chemical waste product and disposed of through a licensed chemical destruction facility. Incineration is the preferred method of disposal. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Step-by-Step Disposal Protocol
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, such as a fume hood.
1. Waste Identification and Segregation:
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound Waste." Include the date of accumulation.
-
Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
2. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
3. Container Management:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, in accordance with local regulations.
4. Final Disposal:
-
Primary Recommendation: The primary and recommended method for the final disposal of this compound waste is through a licensed and certified hazardous waste disposal company.
-
Incineration: Controlled incineration is the preferred destruction method. This process should be carried out in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.
Incineration Parameters for Organic Compounds
The following table summarizes general operational parameters for the effective incineration of organic chemical waste. Specific conditions for this compound should be determined by the licensed disposal facility but will likely fall within these ranges.
| Parameter | Recommended Value | Rationale |
| Temperature | 850°C - 1200°C | Ensures complete thermal decomposition of the organic molecule. |
| Residence Time | > 2 seconds | Provides sufficient time for the combustion reactions to go to completion. |
| Excess Air | 50% - 150% | Ensures sufficient oxygen for complete combustion and minimizes the formation of products of incomplete combustion like carbon monoxide. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Palmitoyl-propanediol-3-phosphocholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-propanediol-3-phosphocholine (CAS Number: 68124-68-5). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
While the specific hazards of this compound have not been fully classified, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure personal safety.[1] The recommended PPE is detailed below.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In general, work in a well-ventilated area to avoid the formation of dust and aerosols.[1] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it should be worn.[1] Gloves must be inspected prior to use.[1] Wash and dry hands after handling.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Handling and Storage:
-
Handle the substance in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers or incompatible materials.[1]
Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains, and discharge into the environment must be avoided.[1]
-
Collect the spilled material and arrange for disposal in suitable, closed containers.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First Aid Procedures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan:
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
